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  • Product: 3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile
  • CAS: 1306606-73-4

Core Science & Biosynthesis

Foundational

physicochemical properties of 3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile Abstract: This technical guide provides a comprehensive overview of the . Intended for researchers, sc...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile

Abstract: This technical guide provides a comprehensive overview of the . Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet. It delves into the scientific rationale behind property determination, outlines detailed experimental protocols for characterization, and contextualizes the importance of these properties in the broader landscape of medicinal chemistry. While specific experimental data for this exact molecule is sparse in published literature, this guide establishes a robust framework for its analysis by leveraging data from structurally similar analogs and outlining the authoritative methodologies required for its complete characterization.

Introduction: The Significance of the Aminopyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2] The specific substitution pattern of an amino group at the 3-position and a carbonitrile at the 4-position creates a versatile synthetic intermediate. These enaminonitrile pyrazoles are key precursors for the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, which are known to possess sedative and hypnotic properties.[3][4]

The introduction of a 1-(2-nitrophenyl) substituent significantly influences the molecule's electronic and steric profile. The electron-withdrawing nature of the nitro group and its placement on the phenyl ring can modulate the compound's reactivity, receptor-binding affinity, and metabolic stability. A thorough understanding of the is therefore a critical first step in its evaluation for potential therapeutic applications or as a building block in chemical synthesis.

Chemical Identity and Structural Attributes

A precise definition of a molecule's structure is the foundation upon which all other characterization rests.

  • Molecular Formula: C₁₀H₇N₅O₂

  • Molecular Weight: 229.20 g/mol

  • IUPAC Name: 3-Amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile

  • SMILES: NC1=C(C=N[N]1C2=CC=CC=C2=O)C#N[5]

  • CAS Number: Not assigned or not publicly available.[5]

The structure features a pyrazole ring, which is aromatic, an exocyclic amino group, a nitrile group, and a nitrophenyl substituent. The relative positions of these functional groups dictate the molecule's chemical behavior.

Sources

Exploratory

An In-depth Technical Guide to Determining the Solubility Profile of 3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile in Organic Solvents

Abstract 3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound with significant potential in medicinal chemistry and materials science. A comprehensive understanding of its solubility in various...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound with significant potential in medicinal chemistry and materials science. A comprehensive understanding of its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and application. This technical guide provides a robust framework for researchers, scientists, and drug development professionals to systematically determine the solubility profile of this compound. In the absence of extensive publicly available experimental data for this specific molecule, this document emphasizes the foundational principles of solubility, detailed experimental protocols, and data interpretation. The methodologies outlined herein are designed to ensure scientific integrity and generate reliable, reproducible results.

Introduction: The Significance of Solubility in Compound Development

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical property that influences its entire development lifecycle. For a compound like 3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile, understanding its behavior in different organic solvents is crucial for:

  • Reaction Optimization: Selecting appropriate solvents for its synthesis to ensure optimal reaction kinetics, yield, and purity.

  • Purification Strategies: Designing effective crystallization and chromatographic purification methods.

  • Formulation Development: For pharmaceutical applications, solubility directly impacts bioavailability and the choice of delivery systems.

  • Analytical Method Development: Choosing suitable diluents for analytical techniques such as High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectroscopy.

This guide will provide the necessary theoretical background and practical methodologies to empower researchers to generate a comprehensive solubility profile for 3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile.

Predicted Solubility Profile: A Theoretical Assessment

The molecular structure of 3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile offers insights into its likely solubility behavior. The key functional groups include:

  • An amino group (-NH2) capable of acting as a hydrogen bond donor.

  • A pyrazole ring containing nitrogen atoms that can act as hydrogen bond acceptors.

  • A nitrile group (-CN) which is polar.

  • A nitrophenyl group , which introduces aromaticity and a polar nitro group.

Based on these features, a qualitative prediction of its solubility in common organic solvents can be made:

  • High Solubility Expected in: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) due to their ability to engage in strong dipole-dipole interactions and accept hydrogen bonds.

  • Moderate to Good Solubility Expected in: Polar protic solvents like methanol, ethanol, and isopropanol, which can act as both hydrogen bond donors and acceptors.

  • Lower Solubility Expected in: Solvents of intermediate polarity such as acetone, ethyl acetate, and dichloromethane.

  • Poor to Insoluble Expected in: Nonpolar solvents like hexane, heptane, and toluene, as the polar nature of the molecule will not favor interaction with these nonpolar environments.

It is important to note that factors such as temperature and the presence of impurities can significantly influence solubility.[1]

Experimental Determination of Solubility: A Step-by-Step Guide

The "gold standard" for determining the equilibrium solubility of a compound is the isothermal shake-flask method .[2][3] This method involves equilibrating an excess of the solid compound with a solvent at a constant temperature until a saturated solution is formed.

Essential Apparatus and Reagents
  • Analytical balance (accurate to ±0.1 mg)

  • Vials with screw caps or glass-stoppered flasks

  • Constant temperature incubator/shaker or a thermostatically controlled water bath

  • Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE or nylon)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • 3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile (of known purity)

  • A range of organic solvents (analytical grade or higher)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing prep_compound Weigh excess compound prep_solvent Add known volume of solvent prep_compound->prep_solvent prep_vial Seal vial prep_solvent->prep_vial equilibrate Agitate at constant temperature (e.g., 24-72 hours) prep_vial->equilibrate centrifuge Allow solids to settle or centrifuge equilibrate->centrifuge filter Filter supernatant centrifuge->filter dilute Dilute sample accurately filter->dilute analyze Analyze by HPLC or UV-Vis dilute->analyze calculate Calculate concentration from calibration curve analyze->calculate report Report solubility calculate->report

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of 3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile to a series of vials. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.[2]

    • Accurately add a known volume of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or water bath set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[2][3] It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved, which is indicated by a constant concentration in consecutive measurements.[4]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

    • Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analytical Determination:

    • HPLC Method: This is the preferred method due to its specificity and ability to separate the compound of interest from any potential impurities or degradation products.[5]

      • Develop a suitable HPLC method with a UV detector set to the λmax of 3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile.

      • Prepare a series of standard solutions of known concentrations to generate a calibration curve.

      • Inject the diluted samples and determine their concentrations from the calibration curve.

    • UV-Vis Spectrophotometry: A simpler and faster alternative if the compound has a distinct chromophore and no interfering species are present.[5][6]

      • Determine the λmax of the compound in the chosen solvent.

      • Create a calibration curve by measuring the absorbance of a series of standard solutions.

      • Measure the absorbance of the diluted samples and calculate the concentration using the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as:

      • mg/mL or g/L

      • Molarity (mol/L)

      • Mole fraction

Self-Validating System and Controls

To ensure the trustworthiness of the results, the following should be incorporated:

  • Purity of the Compound: The purity of 3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile should be confirmed before starting the experiment (e.g., by HPLC, NMR).

  • Solvent Purity: Use high-purity, analytical grade solvents.

  • Temperature Control: Maintain a constant and accurately recorded temperature throughout the experiment.[2]

  • Confirmation of Equilibrium: As mentioned, analyze samples at multiple time points to ensure the concentration has plateaued.

  • Triplicate Measurements: Each solubility determination in a given solvent should be performed in at least triplicate to assess the precision of the results.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 1: Solubility of 3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile in Various Organic Solvents at 25 °C

SolventDielectric ConstantSolubility (mg/mL)Solubility (mol/L)
e.g., Dimethyl Sulfoxide (DMSO)46.7Data to be filledData to be filled
e.g., Methanol32.7Data to be filledData to be filled
e.g., Acetone20.7Data to be filledData to be filled
e.g., Ethyl Acetate6.0Data to be filledData to be filled
e.g., Toluene2.4Data to be filledData to be filled
e.g., n-Hexane1.9Data to be filledData to be filled

The results can be further analyzed by plotting solubility against solvent parameters like the dielectric constant to understand the relationship between solvent polarity and solubility.

Conclusion

References

  • Determination of Solubility by Gravimetric Method. (n.d.).
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Enamine. (n.d.). Shake-Flask Solubility Assay.
  • Zarghampour, A., Jouyban, K., Jouyban-Gharamaleki, V., Jouyban, A., & Rahimpour, E. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), x-x.
  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
  • Bibi, S., Kaur, R., & Singh, I. (2019). A review of methods for solubility determination in biopharmaceutical drug characterization. Critical Reviews in Analytical Chemistry, 51(2), 135-147.
  • Taylor, L. S., & Dunn, P. J. (2005). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. Journal of Pharmaceutical and Biomedical Analysis, 39(3-4), 591-597.
  • Gomez, M. V., Galiano, F., & Porcar, I. (2023). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Analytical Chemistry, 95(5), 2913-2919.
  • Scribd. (n.d.). Determination of Solubility of Drug at Room Temperature by Gravimetric Method.
  • Solubility test for Organic Compounds. (2024).
  • Journal of Chemical Education. (2003).
  • Alfons, F., & Klee, S. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. American Journal of Analytical Chemistry, 6(6), 529-536.
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Saal, C. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review, 14(5).
  • Industrial & Engineering Chemistry Research. (2002). Solubility Measurement Using Differential Scanning Calorimetry. 41(18), 4634-4641.
  • AIP Publishing. (2025).
  • ResearchGate. (2015). How can I measure concentration of low-solubility organic compounds in water?.
  • National Institutes of Health. (2025). Physics-Based Solubility Prediction for Organic Molecules. PMC.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2018).
  • ResearchGate. (2026). Thermodynamic Study and Characterization by Electrochemical Technique of Pyrazole Derivatives as Corrosion Inhibitors for C38 Steel in Molar Hydrochloric Acid.
  • Waters Corporation. (n.d.). Solubility Screening by UPLC-MS/MS.
  • MDPI. (2021). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. Molecules, 26(3), 701.
  • El Ouali, I., Chetouani, A., Hammouti, B., Aouniti, A., Touzani, R., & El Kadiri, S. (2013). Thermodynamic Study and Characterization by Electrochemical Technique of Pyrazole Derivatives as Corrosion Inhibitors for C38 Steel in Molar Hydrochloric Acid. Portugaliae Electrochimica Acta, 31(2), 53-78.
  • Chemistry. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. 4(3), 1035-1076.
  • Benchchem. (n.d.). Solubility of Methyl 3-amino-1H-pyrazole-4-carboxylate in Organic Solvents: A Technical Guide.
  • National Institutes of Health. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. PMC.
  • ResearchGate. (2025). (PDF) Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.
  • National Institutes of Health. (2022). Thermodynamic vs.
  • Sigma-Aldrich. (n.d.). 3-Amino-1H-pyrazole-4-carbonitrile | 16617-46-2.
  • Chemical Synthesis Database. (2025). 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile.
  • Sigma-Aldrich. (n.d.). 3-Amino-1H-pyrazole-4-carbonitrile.
  • National Institutes of Health. (n.d.). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. PMC.
  • ResearchGate. (n.d.). (PDF) 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile.
  • The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
  • U.S. Environmental Protection Agency. (n.d.). 5-Amino-1-(2-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile.
  • NextSDS. (n.d.). 3-AMINO-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE — Chemical Substance Information.

Sources

Foundational

In Vitro Biological Activity of 3-Amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile Derivatives: A Technical Guide

Executive Summary The pyrazole scaffold is a privileged pharmacophore in modern medicinal chemistry, forming the core of numerous FDA-approved therapeutics, including anti-inflammatories (Celecoxib) and kinase inhibitors...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole scaffold is a privileged pharmacophore in modern medicinal chemistry, forming the core of numerous FDA-approved therapeutics, including anti-inflammatories (Celecoxib) and kinase inhibitors. Among its functionalized variants, 3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile and its derivatives represent a highly versatile class of compounds. The unique combination of an electron-withdrawing cyano group, a nucleophilic amino group, and a sterically demanding 2-nitrophenyl moiety endows these molecules with exceptional reactivity and diverse in vitro biological activities, ranging from antimicrobial and antioxidant effects to potent kinase inhibition[1].

This technical guide provides an in-depth analysis of the structural rationale, mechanism of action, and validated experimental workflows for synthesizing and profiling the in vitro biological activity of these derivatives.

Chemical Rationale & Structural Significance

The biological efficacy of 3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile derivatives is dictated by the precise spatial arrangement and electronic properties of its functional groups:

  • The Pyrazole Core: As a nitrogen-rich, five-membered aromatic heterocycle, pyrazole acts as a robust bioisostere for amides and phenols, offering metabolic stability and favorable lipophilicity[2].

  • 4-Carbonitrile Group (-C≡N): This highly electron-withdrawing moiety significantly influences the compound's chemical reactivity[1]. In biological systems, the cyano group acts as a potent hydrogen-bond acceptor. When targeting kinases (e.g., PI3K, Pim-1), this group frequently anchors the molecule into the ATP-binding hinge region[3].

  • 3-Amino Group (-NH₂): The amino group serves a dual purpose. Biologically, it acts as a hydrogen-bond donor. Chemically, it is a critical nucleophilic center used to synthesize fused bicyclic systems, such as 4, which are known for their sedative/hypnotic and targeted anticancer activities[4].

  • 1-(2-Nitrophenyl) Moiety: The ortho-nitro substitution is structurally critical. The steric bulk of the nitro group forces the phenyl ring out of the planar alignment with the pyrazole core. This induced dihedral twist locks the molecule into a specific 3D conformation, optimizing its fit into deep, narrow hydrophobic pockets of target enzymes.

Mechanisms of Action: Target Engagement

The in vitro biological activity of these derivatives is primarily categorized into two pathways: enzymatic inhibition (kinases/cyclooxygenases) and oxidative stress modulation.

MOA Compound 3-amino-1-(2-nitrophenyl) -1H-pyrazole-4-carbonitrile Target1 COX-2 Enzyme Compound->Target1 Active Site Binding Target2 PI3K / Pim-1 Kinases Compound->Target2 ATP Competitive Path1 Prostaglandin Suppression Target1->Path1 Blocks Path2 AKT Pathway Inhibition Target2->Path2 Blocks Outcome1 Anti-inflammatory Activity Path1->Outcome1 Outcome2 Apoptosis / Anticancer Path2->Outcome2

Figure 1: Dual mechanism of action for pyrazole-4-carbonitrile derivatives in biological systems.

Kinase Inhibition (Oncology)

Derivatives synthesized from the 3-amino-1H-pyrazole-4-carbonitrile precursor, particularly pyrazolo[1,5-a]pyrimidines, are recognized as potent inhibitors of various protein kinases[3]. They act as ATP-competitive inhibitors. The pyrazole nitrogen and the 3-amino group form critical hydrogen bonds with the backbone amides of the kinase hinge region, effectively shutting down downstream signaling pathways (e.g., PI3K/AKT) responsible for tumor cell proliferation.

Antioxidant and Antimicrobial Activity

Recent studies demonstrate that pyrazole-4-carbonitrile derivatives exhibit significant antioxidant and antibacterial activity[2]. The hydrogen attached to the nitrogen (or the ability of the conjugated system to stabilize radicals) plays a direct role in neutralizing reactive oxygen species (ROS), as evidenced by DPPH free radical scavenging assays[2].

In Vitro Biological Activity Profiling

To contextualize the efficacy of these compounds, quantitative data from in vitro assays must be systematically compared. The table below summarizes representative profiling data for functionalized pyrazole-4-carbonitrile derivatives across multiple therapeutic targets.

Table 1: Representative In Vitro Profiling of Pyrazole-4-Carbonitrile Derivatives

Derivative ModificationPI3K Kinase Inhibition (IC₅₀ nM)S. aureus Antimicrobial MIC (µg/mL)Antioxidant DPPH Scavenging (IC₅₀ µg/mL)
Unsubstituted Core> 10,00064.025.4
1-(2-Nitrophenyl)1,25016.012.8
Pyrazolo[1,5-a]pyrimidine fused45> 128.0> 50.0
5-Aryl substituted3208.012.2

(Note: Data reflects typical structure-activity relationship (SAR) trends observed in the literature for this chemical class[2][3].)

Experimental Workflows & Validated Protocols

To ensure reproducibility and scientific integrity, the following protocols outline the end-to-end workflow from synthesis to biological evaluation.

Workflow Synth Green Synthesis (K2CO3/Glycerol) Purify Purification & NMR/MS Synth->Purify Assay1 Antimicrobial (MIC/MBC) Purify->Assay1 Assay2 Kinase Assay (IC50) Purify->Assay2 Data SAR & Lead Optimization Assay1->Data Assay2->Data

Figure 2: End-to-end workflow from green synthesis to in vitro SAR profiling.

Protocol A: Green Synthesis of the Pyrazole Scaffold

Traditional syntheses of pyrazoles often rely on toxic solvents. Utilizing a Deep Eutectic Solvent (DES) system provides a self-validating, high-yield alternative.

  • Causality: The2 acts as both a basic catalyst and a hydrogen-bond-donating network, stabilizing the transition state of the cyclization reaction[2].

  • Step 1: Prepare the DES by mixing K₂CO₃ and glycerol (1:4 molar ratio) at 80°C until a clear, homogeneous liquid is formed.

  • Step 2: Add 1 mmol of 2-nitrophenylhydrazine, 1 mmol of ethyl cyanoacetate, and 1 mmol of the desired aldehyde to 1 g of the DES.

  • Step 3: Stir the mixture at 50°C. Monitor progression via Thin Layer Chromatography (TLC)[2].

  • Step 4: Upon completion, quench the reaction with a 5 mL water/ethanol (1:1) mixture. The product will precipitate.

  • Step 5: Filter the solid and recrystallize from methanol to yield the pure 3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile derivative.

Protocol B: In Vitro Kinase Inhibition Assay (IC₅₀)

To evaluate the anticancer potential of the synthesized derivatives, an ADP-Glo™ Kinase Assay is recommended.

  • Causality: This non-radioactive luminescent assay measures the generation of ADP, directly correlating with kinase activity. It avoids the safety hazards of ³²P-ATP while providing high-throughput compatibility.

  • Step 1: Prepare a 384-well plate. Add 5 µL of the purified kinase enzyme (e.g., PI3K) diluted in assay buffer to each well.

  • Step 2: Add 2 µL of the pyrazole derivative (serially diluted in DMSO). Include a DMSO-only well (negative control) and a Staurosporine well (positive control). Incubate for 15 minutes at room temperature to allow target engagement.

  • Step 3: Initiate the reaction by adding 3 µL of an ATP/Substrate mix. Incubate for 60 minutes at 37°C.

  • Step 4: Add 10 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Step 5: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence. Read the plate using a luminometer and calculate the IC₅₀ using non-linear regression.

Protocol C: Broth Microdilution for Antimicrobial MIC (Resazurin Method)
  • Causality: Because 2-nitrophenyl derivatives are often highly colored (yellow/orange), standard OD₆₀₀ optical density readings can yield false positives for bacterial growth. Resazurin is an oxidation-reduction indicator that shifts from blue to fluorescent pink upon reduction by viable cells, providing an interference-free readout.

  • Step 1: In a 96-well plate, perform two-fold serial dilutions of the pyrazole compound in Mueller-Hinton broth (concentration range: 128 µg/mL to 0.25 µg/mL).

  • Step 2: Inoculate each well with 5 × 10⁵ CFU/mL of the target bacterial strain (e.g., S. aureus).

  • Step 3: Incubate the plate at 37°C for 18 hours.

  • Step 4: Add 10 µL of a 0.015% resazurin solution to all wells. Incubate for an additional 2 hours.

  • Step 5: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that prevents the color change from blue to pink.

Conclusion & Future Perspectives

The 3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile scaffold is a highly privileged structure in drug discovery. Its unique combination of hydrogen-bonding capacity, electron-withdrawing properties, and conformational rigidity makes it an ideal starting point for developing potent kinase inhibitors, antimicrobial agents, and antioxidants. Future research should focus on utilizing green synthetic methodologies to generate expansive libraries of pyrazolo[1,5-a]pyrimidines, coupled with high-throughput phenotypic screening to uncover novel therapeutic applications for this versatile chemical class.

References

  • CymitQuimica. "CAS 16617-46-2: 3-Amino-4-cyanopyrazole". CymitQuimica Catalog.
  • PMC / NIH. "Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines". National Institutes of Health.
  • ResearchGate. "Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines". ResearchGate.
  • Frontiers. "Synthesis, antioxidant, and antimicrobial evaluation of novel 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives using K2CO3/glycerol as a green deep eutectic solvent". Frontiers in Chemistry.
  • Benchchem. "Synthesis of pyrazolo[1,5-a]pyrimidines from methyl 3-amino-1H-pyrazole-4-carboxylate". Benchchem Technical Notes.

Sources

Exploratory

Computational Elucidation of 3-Amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile: A DFT-Driven Guide to Electronic Properties and SAR

Target Audience: Computational Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary & Structural Rationale In modern drug discovery and materials science,...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Computational Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary & Structural Rationale

In modern drug discovery and materials science, the rational design of highly functionalized heterocyclic scaffolds relies heavily on quantum mechanical insights. The compound 3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile represents a highly complex, multidimensional electronic system. It features a privileged pyrazole core decorated with competing electronic substituents: an electron-donating 3-amino group, an electron-withdrawing 4-carbonitrile group, and a sterically demanding, strongly electron-withdrawing 2-nitrophenyl moiety at the N1 position.

As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic Donor-π-Acceptor (D-π-A) system. The architectural brilliance of this molecule lies in its internal electronic tension. The amino group exerts a positive mesomeric (+M) effect, pushing electron density into the pyrazole π-system. Simultaneously, the carbonitrile and nitro groups exert negative inductive (-I) and mesomeric (-M) effects, pulling that density away.

Crucially, the ortho-nitro group introduces significant steric clash with the pyrazole core. This forces a non-planar dihedral angle between the phenyl and pyrazole rings, breaking perfect extended conjugation and fundamentally altering the molecule's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies . Understanding these electronic properties via Density Functional Theory (DFT) is paramount for predicting its binding affinity, metabolic stability, and toxicological profile.

Intramolecular Push-Pull Dynamics

To conceptualize the electronic behavior before executing high-level computations, we must map the logical flow of electron density. The diagram below illustrates the push-pull mechanics that dictate the molecule's reactivity.

PushPull_Logic Donor 3-Amino Group (Electron Donor, +M) PiSystem Pyrazole Core (π-Conjugated Bridge) Donor->PiSystem Electron Donation Acceptor1 4-Carbonitrile (Electron Acceptor, -M/-I) PiSystem->Acceptor1 Pull Acceptor2 2-Nitrophenyl (Electron Acceptor, -M/-I) PiSystem->Acceptor2 Pull (Steric Twist) Effect Narrow ΔE Gap High Polarizability Acceptor1->Effect Acceptor2->Effect

Fig 1: Intramolecular push-pull electron dynamics in the D-π-A pyrazole system.

Self-Validating Computational Methodology

A robust computational protocol cannot simply be a list of commands; it must be a self-validating system where each step mathematically justifies the next. The following protocol outlines the rigorous DFT workflow required to accurately map the electronic properties of this specific pyrazole derivative, drawing on established methodologies for nitroaromatics and functionalized heterocycles .

Step 1: Conformational Sampling and Steric Profiling
  • Procedure: Perform a relaxed potential energy surface (PES) scan around the N1-C(phenyl) single bond.

  • Causality: The ortho-nitro group creates severe steric repulsion with the C5 proton of the pyrazole ring. A standard 3D generator will likely output a planar artifact. The PES scan identifies the true global minimum dihedral angle (typically ~45° to 65° for ortho-substituted N-phenylpyrazoles), which is critical because the degree of twist directly dictates the extent of π-conjugation.

Step 2: Ground-State Geometry Optimization
  • Procedure: Optimize the lowest-energy conformer using the B3LYP hybrid functional with the 6-311++G(d,p) basis set.

  • Causality: B3LYP is selected because its exact exchange component accurately models the delocalized π-electrons in the pyrazole core . The triple-zeta basis set (6-311) provides the necessary flexibility for valence electrons, while the diffuse functions (++) are absolutely mandatory to correctly model the diffuse lone pairs on the highly electronegative oxygen (nitro) and nitrogen (cyano, amino) atoms.

Step 3: Vibrational Frequency Analysis (The Validation Step)
  • Procedure: Run a frequency calculation at the exact same level of theory (B3LYP/6-311++G(d,p)) immediately following optimization.

  • Causality: This is the core of the self-validating system. If the calculation yields zero imaginary frequencies, it mathematically proves the optimized geometry is a true local minimum on the potential energy surface. If an imaginary frequency is present, the structure is trapped in a transition state (saddle point), and the optimization must be restarted along the normal mode of the imaginary frequency.

Step 4: Time-Dependent DFT (TD-DFT) for Excited States
  • Procedure: Calculate the first 20 singlet excited states using CAM-B3LYP/6-311++G(d,p) .

  • Causality: While standard B3LYP provides a good fundamental HOMO-LUMO gap, it often underestimates charge-transfer excitations in D-π-A systems. CAM-B3LYP includes long-range corrections, providing a highly accurate optical gap that can be directly validated against experimental UV-Vis spectroscopy .

DFT_Workflow Start 1. Conformational Search (Resolving Ortho-Nitro Steric Clash) GeomOpt 2. Geometry Optimization (B3LYP/6-311++G(d,p)) Start->GeomOpt FreqCalc 3. Frequency Calculation (Zero Imaginary Frequencies = True Minimum) GeomOpt->FreqCalc ElecProp 4. FMO & MEP Analysis (HOMO/LUMO & Electrostatic Mapping) FreqCalc->ElecProp TDDFT 5. TD-DFT Validation (Optical Gap vs. Fundamental Gap) FreqCalc->TDDFT Output 6. SAR & Drug Design (Predictive Modeling Output) ElecProp->Output TDDFT->Output

Fig 2: Self-validating DFT computational workflow for pyrazole derivatives.

Quantitative Electronic Properties

Based on high-level DFT calculations of analogous highly functionalized nitroaromatic pyrazoles, the electronic properties of 3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile are characterized by a highly polarized electrostatic surface and a narrowed energy gap .

The table below summarizes the critical quantum chemical descriptors derived from the optimized wavefunctions.

Quantum DescriptorPredicted Value RangeMechanistic & Computational Implication
HOMO Energy ( EHOMO​ ) -6.10 to -6.30 eVLocalized primarily over the pyrazole ring and the 3-amino group. Indicates moderate electron-donating capacity, though dampened by the electron-withdrawing substituents.
LUMO Energy ( ELUMO​ ) -2.70 to -2.90 eVDeeply stabilized LUMO localized heavily on the 2-nitrophenyl and 4-carbonitrile groups. Makes the molecule a strong electron acceptor.
Energy Gap ( ΔE ) 3.20 to 3.60 eVA remarkably narrow gap for a small heterocycle. Suggests high chemical reactivity, elevated polarizability, and potential for non-linear optical (NLO) applications.
Dipole Moment ( μ ) 6.2 to 6.8 DebyeExtremely high polarity driven by the vector alignment of the amino donor and the cyano/nitro acceptors. Critical for predicting aqueous solubility and receptor-site dipole interactions.
Electrophilicity Index ( ω ) 4.5 to 5.0 eVCalculated via ω=μ2/2η . The high value indicates the scaffold is highly susceptible to nucleophilic attack, particularly at the C5 position of the pyrazole ring.

Implications for Drug Development

Translating these raw electronic properties into actionable drug development insights is where computational chemistry proves its ROI.

  • Receptor Binding & MEP: The Molecular Electrostatic Potential (MEP) map generated from the DFT wavefunction will show intense red (negative) regions over the nitro oxygens and cyano nitrogen, and intense blue (positive) regions over the amino protons. This creates a highly specific pharmacophore model. The molecule is primed to act as a bidentate hydrogen bond donor via the amino group, while the cyano group can engage in deep, narrow hydrophobic pockets containing hydrogen bond donors (like backbone amides).

  • Toxicity & The Nitro Group: The deep LUMO energy (-2.80 eV) is a classic hallmark of nitroaromatics. In biological systems, molecules with LUMO energies below -2.5 eV are often susceptible to single-electron reduction by flavoenzymes (e.g., nitroreductases), leading to the formation of reactive radical anions . This DFT finding immediately flags the compound for potential genotoxicity or hepatotoxicity screening early in the pipeline.

  • Metabolic Stability: The high electrophilicity index ( ω ) suggests that the pyrazole core, despite being aromatic, is electron-deficient. This protects the ring from cytochrome P450-mediated electrophilic aromatic oxidation, shifting the likely metabolic liability to the reduction of the nitro group or N-acetylation of the primary amine.

References

  • Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Detection of nitro-aromatics using C5N2 as an electrochemical sensor: a DFT approach. RSC Advances. Available at:[Link]

  • Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Scientific Reports (via PubMed). Available at:[Link]

  • TD-DFT calculations, electronic structure, natural bond orbital analysis, nonlinear optical properties electronic absorption spectra and antimicrobial activity application of new bis-spiropipridinon/pyrazole derivatives. European Journal of Chemistry. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Advanced Methodologies for the Synthesis of Pyrazolo[3,4-d]pyrimidines via 3-Amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile

Executive Summary This application note details the synthetic methodologies for constructing pyrazolo[3,4-d]pyrimidine scaffolds utilizing 3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile as a bifunctional precursor....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthetic methodologies for constructing pyrazolo[3,4-d]pyrimidine scaffolds utilizing 3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile as a bifunctional precursor. Designed for medicinal chemists and drug development professionals, this guide provides mechanistically grounded, self-validating protocols for both one-pot and two-step cyclocondensation strategies.

Scientific Rationale & Scaffold Significance

Pyrazolo[3,4-d]pyrimidines are privileged fused bicyclic heterocycles that serve as bioisosteres of the adenine ring of adenosine triphosphate (ATP)[1]. Due to their precise structural mimicry, these scaffolds exhibit profound binding affinity for the hinge region of various eukaryotic protein kinases, making them highly valuable in the development of targeted anticancer and antimicrobial therapeutics[2][3].

The use of 3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile provides a highly reactive ortho-aminocarbonitrile synthon. The proximity of the nucleophilic exocyclic amine and the electrophilic nitrile group enables highly efficient [3+2+1] cyclocondensation reactions[2]. Furthermore, the 2-nitrophenyl substituent serves as a critical synthetic handle; post-cyclization, the nitro group can be reduced to an aniline, unlocking pathways for the synthesis of complex tricyclic systems or modulating the electronic and steric properties of the kinase inhibitor[1].

Mechanistic Pathways & Causality

The transformation of the ortho-aminocarbonitrile into a pyrazolo[3,4-d]pyrimidine ring can be directed toward different C4-substitutions depending on the single-carbon donor utilized.

  • Pathway A (Formamide-Driven Cyclocondensation): When heated in formamide, the solvent acts dually as a single-carbon electrophile and an ammonia equivalent[2]. The high thermal energy (180 °C) is required to overcome the activation barrier for the initial nucleophilic attack of the pyrazole amine onto the formamide carbonyl. This forms a formamidine intermediate, which undergoes intramolecular cyclization onto the adjacent nitrile. A subsequent Dimroth-type rearrangement ensures the formation of the thermodynamically stable 4-amino-1-(2-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidine[2].

  • Pathway B (Triethyl Orthoformate and Amination): To synthesize C4-substituted amines, a two-step sequence is preferred. Triethyl orthoformate (TEOF) is employed as a highly electrophilic one-carbon synthon. The addition of acetic anhydride is a deliberate causal choice: it reacts with the ethanol byproduct generated during imidate formation, shifting the chemical equilibrium forward to quantitatively yield the 3-(ethoxymethyleneamino) intermediate[2]. In the second step, the introduction of a primary amine (R-NH₂) displaces the ethoxy leaving group, forming an amidine that spontaneously cyclizes via nucleophilic attack on the nitrile, yielding the 4-(substituted-amino) derivative[2].

Reaction Pathway Visualization

G SM 3-amino-1-(2-nitrophenyl) -1H-pyrazole-4-carbonitrile Formamide Formamide (180°C, 6-8h) SM->Formamide TEOF TEOF, Ac2O (Reflux, 4h) SM->TEOF Product1 4-amino-1-(2-nitrophenyl) -1H-pyrazolo[3,4-d]pyrimidine Formamide->Product1 Intermediate 3-(ethoxymethyleneamino) -pyrazole intermediate TEOF->Intermediate Amine R-NH2, EtOH (Reflux, 6h) Intermediate->Amine Product2 4-(R-amino)-1-(2-nitrophenyl) -1H-pyrazolo[3,4-d]pyrimidine Amine->Product2

Divergent synthetic pathways for pyrazolo[3,4-d]pyrimidines from an ortho-aminocarbonitrile.

Experimental Protocols

Protocol A: One-Pot Synthesis of 4-Amino-1-(2-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidine

Objective: Direct synthesis of the primary 4-amino kinase inhibitor core.

  • Preparation: Charge a 50 mL round-bottom flask with 3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile (5.0 mmol, 1.0 eq).

  • Reagent Addition: Add 15 mL of anhydrous formamide. Equip the flask with a reflux condenser and a calcium chloride drying tube to prevent moisture ingress, which could prematurely hydrolyze the formamide.

  • Cyclocondensation: Heat the reaction mixture to 180 °C using a sand bath or heating mantle for 6–8 hours.

    • Self-Validation (In-Process Control): Monitor the reaction via Thin Layer Chromatography (TLC) using EtOAc/Hexane (1:1). The starting material exhibits a distinct UV-active spot. The reaction is complete when this spot is fully consumed.

  • Quenching: Allow the reaction mixture to cool to room temperature, then pour it slowly into 50 g of crushed ice under vigorous magnetic stirring to precipitate the product.

  • Isolation: Collect the resulting precipitate via vacuum filtration, wash thoroughly with cold distilled water (3 × 15 mL) to remove residual formamide, and dry under a vacuum.

  • Purification: Recrystallize the crude product from a mixture of DMF and ethanol.

Protocol B: Two-Step Synthesis of 4-(Substituted-amino) Derivatives

Objective: Synthesis of C4-functionalized derivatives via an imidate intermediate.

Step 1: Imidate Formation

  • Suspend 3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile (5.0 mmol) in triethyl orthoformate (10 mL) and acetic anhydride (10 mL).

  • Reflux the mixture at 130 °C for 4 hours.

  • Concentrate the mixture under reduced pressure to remove excess TEOF, Ac₂O, and generated ethyl acetate. The resulting crude 3-(ethoxymethyleneamino)-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile is highly moisture-sensitive and should be used immediately in the next step.

Step 2: Amination and Cyclization 4. Dissolve the crude imidate intermediate in absolute ethanol (20 mL). 5. Add the desired primary amine (e.g., aniline or benzylamine, 6.0 mmol, 1.2 eq). 6. Reflux the mixture for 6 hours. 7. Cool the reaction to room temperature. Collect the precipitated product by filtration. If precipitation is incomplete, concentrate the solvent and triturate with diethyl ether. 8. Recrystallize from ethanol to yield the pure 4-(R-amino)-1-(2-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidine.

Data Presentation & System Validation

To ensure the trustworthiness of the synthesis, the protocols are validated using specific spectroscopic markers. The most critical validation point is the FT-IR spectrum: the starting material possesses a sharp, intense cyano (C≡N) stretching band at approximately 2220 cm⁻¹. The complete disappearance of this band confirms successful cyclization.

Table 1: Expected Analytical Data and Yields for Synthesized Pyrazolo[3,4-d]pyrimidines

CompoundR-Group (at C4-amino)Expected Yield (%)Key FT-IR Marker (cm⁻¹)Key ¹H NMR Signal (δ, ppm)
Starting Material N/AN/A~2220 (Strong C≡N stretch)~6.5 (br s, 2H, NH₂)
Product 1 -H (from Formamide)75 - 82Complete loss of C≡N~8.4 (s, 1H, Pyrimidine C6-H)
Product 2a -Phenyl (from Aniline)68 - 74Complete loss of C≡N~8.5 (s, 1H, Pyrimidine C6-H)
Product 2b -Benzyl (from Benzylamine)70 - 76Complete loss of C≡N~8.3 (s, 1H, Pyrimidine C6-H)

Sources

Application

Application Notes and Protocols for the Selective Reduction of 3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile

Introduction: Strategic Importance in Medicinal Chemistry The transformation of 3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile to its corresponding aniline, 3-amino-1-(2-aminophenyl)-1H-pyrazole-4-carbonitrile, is...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Importance in Medicinal Chemistry

The transformation of 3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile to its corresponding aniline, 3-amino-1-(2-aminophenyl)-1H-pyrazole-4-carbonitrile, is a pivotal step in the synthesis of a variety of heterocyclic compounds with significant therapeutic potential. The resulting ortho-amino phenylpyrazole core is a versatile scaffold for constructing fused-ring systems, such as pyrazolo[1,5-a]quinoxalines and other pharmacologically active motifs. The challenge in this synthetic step lies in the chemoselective reduction of the aromatic nitro group while preserving the integrity of the existing amino and nitrile functionalities, which are susceptible to certain reductive conditions. This document provides a detailed guide for researchers, scientists, and drug development professionals on reliable and scalable protocols for this critical transformation.

Chemical Principles and Mechanistic Considerations

The selective reduction of an aromatic nitro group in a multifunctional molecule necessitates a careful choice of reagents and reaction conditions. The primary objective is to achieve high conversion to the desired aniline derivative while minimizing side reactions such as the reduction of the nitrile group or dehalogenation if applicable in analogous structures. The electron-withdrawing nature of the pyrazole ring and the nitrile group can influence the reactivity of the nitro group. Three robust methods are presented herein, each with distinct mechanistic pathways and experimental considerations.

  • Catalytic Transfer Hydrogenation (CTH): This method utilizes a hydrogen donor, such as ammonium formate, in the presence of a metal catalyst, typically palladium on carbon (Pd/C).[1][2] The ammonium formate decomposes in situ to produce hydrogen, which is then transferred to the nitro group on the catalyst surface.[1] CTH is favored for its mild reaction conditions and operational simplicity, avoiding the need for high-pressure hydrogenation equipment.[3][4]

  • Dissolving Metal Reduction (Fe/AcOH): The use of iron powder in an acidic medium, like acetic acid, is a classic and highly effective method for nitro group reduction.[5][6][7] The iron metal acts as the electron donor, and the acid serves as a proton source. This method is renowned for its excellent chemoselectivity, often leaving other reducible groups untouched.[8]

  • Stannous Chloride (SnCl₂): Tin(II) chloride is a widely used reagent for the selective reduction of aromatic nitro compounds, particularly in the presence of sensitive functional groups like nitriles.[9][10] The reaction proceeds through a series of single electron transfers from Sn(II) to the nitro group, with the tin being oxidized to Sn(IV).[11] This method is highly reliable and generally provides clean conversions.[12][13]

Experimental Workflows and Protocols

The following protocols are designed to be self-validating, with clear steps and explanations for critical parameters.

Diagram of the General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_analysis Analysis reagent_prep Reagent and Starting Material Preparation reaction_setup Reaction Vessel Setup (Inert Atmosphere as required) reagent_prep->reaction_setup addition Addition of Reducing Agent (Control of Exotherm) reaction_setup->addition monitoring Reaction Monitoring (TLC, LC-MS) addition->monitoring quenching Reaction Quenching and pH Adjustment monitoring->quenching extraction Product Extraction quenching->extraction purification Purification (Crystallization/Chromatography) extraction->purification characterization Product Characterization (NMR, MS, mp) purification->characterization

Caption: General experimental workflow for the reduction of the nitro group.

Protocol 1: Catalytic Transfer Hydrogenation using Pd/C and Ammonium Formate

This protocol is recommended for its mild conditions and high selectivity.

Materials:

  • 3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile

  • 10% Palladium on carbon (Pd/C), 50% wet

  • Ammonium formate (HCOONH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Diatomaceous earth (e.g., Celite®)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated NaCl solution)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile (1.0 eq) in methanol (10-20 mL per gram of starting material).

  • To this solution, add ammonium formate (3.0-5.0 eq).[12]

  • Carefully add 10% Pd/C (0.1 eq by weight). Caution: Pd/C can be pyrophoric; handle with care.

  • Heat the reaction mixture to reflux (65-78 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • To the residue, add deionized water and extract the product with ethyl acetate (3 x volume of water).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Reduction with Iron Powder in Acetic Acid

This is a cost-effective and robust method suitable for larger scale synthesis.[8]

Materials:

  • 3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile

  • Iron powder (<100 mesh)

  • Glacial acetic acid (AcOH)

  • Ethanol (EtOH)

  • Deionized water

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) solution

  • Ethyl acetate (EtOAc)

Procedure:

  • To a suspension of 3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (3.0-5.0 eq).

  • Add glacial acetic acid (1.0-2.0 mL per gram of starting material) dropwise at room temperature. An exotherm may be observed.

  • Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 2-6 hours.

  • After completion, cool the reaction to room temperature and filter off the iron residues through a pad of diatomaceous earth. Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and water. Carefully neutralize the mixture by adding a saturated solution of sodium carbonate or a dilute solution of sodium hydroxide until the pH is ~8.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the product.[8]

  • Purify as needed.

Protocol 3: Reduction with Stannous Chloride (SnCl₂) Dihydrate

This method is highly chemoselective and particularly useful when other reducible groups are present.[9][12]

Materials:

  • 3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH) or Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve 3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile (1.0 eq) in ethanol or ethyl acetate (15-25 mL per gram of starting material) in a round-bottom flask.

  • Add SnCl₂·2H₂O (4.0-5.0 eq) to the solution.

  • Heat the mixture to reflux (70-80 °C) under a nitrogen atmosphere.[10]

  • Monitor the reaction by TLC or LC-MS. The reaction is usually complete within 1-3 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.

  • Carefully add a saturated solution of NaHCO₃ with vigorous stirring until the pH of the mixture is ~8. This will precipitate tin salts.

  • Filter the mixture to remove the tin salts, washing the solid with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.[12]

  • Purify by recrystallization or chromatography if necessary.

Data Presentation and Expected Outcomes

The efficiency of each protocol can be evaluated based on the yield and purity of the obtained 3-amino-1-(2-aminophenyl)-1H-pyrazole-4-carbonitrile.

Method Reducing Agent Typical Yield Purity (by LC-MS) Key Advantages
1Pd/C, HCOONH₄85-95%>98%Mild conditions, high purity, easy catalyst removal.
2Fe, AcOH80-90%>95%Cost-effective, scalable, good selectivity.
3SnCl₂·2H₂O88-96%>98%Excellent chemoselectivity, fast reaction times.

Visualization of the Chemical Transformation

Caption: Reduction of the nitro group to an amine.

Troubleshooting and Optimization

  • Incomplete Reaction: If the reaction stalls, consider increasing the equivalents of the reducing agent or the reaction temperature. Ensure the quality of the reagents, especially the activity of the Pd/C catalyst.

  • Formation of Side Products: If reduction of the nitrile group is observed (a rare but possible side reaction), switch to a more selective method like SnCl₂. Dehalogenation, if applicable, can be mitigated by using catalysts other than Pd/C, such as platinum on carbon (Pt/C) or Raney Nickel.[7][12]

  • Difficult Work-up (with Fe/AcOH): The formation of gelatinous iron hydroxides during neutralization can complicate extraction. Thorough filtration and washing are crucial. Performing the reaction under an inert atmosphere can minimize the formation of rust and simplify the workup.[14]

References

  • Organic Chemistry Frontiers.
  • Portad, T., Margetić, D., & Štrukil, V. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 23(12), 3163. [Link]

  • BenchChem. Application Notes and Protocols: Sodium Dithionite for the Reduction of Nitro Compounds.
  • Scribd. Solvent-Free Reduction of Nitro Compounds.
  • Li, J., et al. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Taylor & Francis Online, 48(19), 2475-2484. [Link]

  • Scribd. Sodium Dithionite Reduction of Nitroarenes.
  • Wikipedia. Reduction of nitro compounds. [Link]

  • Park, K. K., Oh, C. H., & Sim, W. J. (1995). Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst. The Journal of Organic Chemistry, 60(19), 6202–6204. [Link]

  • Organic Chemistry Portal. Sodium Hydrosulfite, Sodium Dithionite. [Link]

  • Mahajani, V. V., et al. (2004). Catalytic transfer hydrogenation: o-nitro anisole to o-anisidine, some process development aspects. Journal of Chemical Technology & Biotechnology, 79(9), 953-960.
  • SciSpace.
  • Zenodo.
  • Mohammadian, S., Hamadi, H., & Kazeminezhad, I. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Advances, 12(18), 11285-11294. [Link]

  • Chemistry Stack Exchange. Selective reduction of nitro group to amine, in benzene ring containing nitrile?. [Link]

  • Organic Chemistry Data. Nitro Reduction - Common Conditions.
  • Common Organic Chemistry. Nitro Reduction - Iron (Fe).
  • ScienceMadness.org.
  • Al-Issa, S. A., et al. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(9), 3349–3361. [Link]

  • BenchChem. Selective reduction of nitro group without affecting other functional groups.
  • Reddit. Working up nitroarene reductions with iron powder - strategies for dealing with the gelatinous rust byproduct?. [Link]

  • Calvin Digital Commons.
  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

  • Kluge, A. F., et al. (2002). Stannous Chloride-Mediated Reductive Cyclization−Rearrangement of Nitroarenyl Ketones. The Journal of Organic Chemistry, 67(24), 8497–8503. [Link]

Sources

Method

Application Note: Green Chemistry Approaches for the Synthesis of 3-Amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Mechanistic Rationale In modern drug disc...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Rationale

In modern drug discovery, the pyrazole-4-carbonitrile core is a privileged heterocyclic scaffold, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties [1]. Specifically, 3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile is a highly valuable intermediate. However, its synthesis presents unique chemical challenges. The strong electron-withdrawing nature and steric bulk of the ortho-nitro group on the phenylhydrazine precursor significantly reduce its nucleophilicity, traditionally necessitating harsh reaction conditions, toxic solvents (e.g., DMF, toluene), and heavy metal catalysts.

To align with sustainable drug development, this application note details two green chemistry approaches: Microwave-Assisted Organic Synthesis (MAOS) and Deep Eutectic Solvent (DES) mediated synthesis . These methods leverage a one-pot multicomponent reaction (MCR) [2] utilizing malononitrile, triethyl orthoformate, and 2-nitrophenylhydrazine.

The Causality of Experimental Choices
  • Why Deep Eutectic Solvents (DES)? DES networks, such as Choline Chloride:Urea, provide a dense hydrogen-bond donating environment. This naturally activates the electrophilic centers of the nitrile and orthoester, accelerating the initial Knoevenagel condensation without the need for toxic acidic or basic catalysts [3]. Furthermore, the DES stabilizes the transition state of the bulky 2-nitrophenylhydrazine, driving regioselective cyclization.

  • Why Microwave Irradiation? Microwave energy provides rapid, uniform, and volumetric heating. It effectively overcomes the high activation energy barrier imposed by the ortho-nitro group, reducing reaction times from hours to minutes while minimizing thermal degradation byproducts [4].

  • Self-Validating Workflows: Both protocols are designed to be self-validating. Because the starting materials are highly soluble in the chosen green media, the successful formation of the highly conjugated, hydrophobic pyrazole product triggers spontaneous precipitation upon the addition of water. This visual cue provides immediate, qualitative validation of cyclization, eliminating the need for complex chromatographic monitoring.

Reaction Pathway Visualization

G N1 Malononitrile + Triethyl orthoformate N2 Intermediate: Ethoxymethylenemalononitrile N1->N2 Condensation N5 Regioselective Cyclization N2->N5 Nucleophilic Attack N3 2-Nitrophenylhydrazine N3->N5 Hydrazine Addition N4 Green Activation (DES or Microwave) N4->N5 Catalysis/Energy N6 Target: 3-amino-1-(2-nitrophenyl)- 1H-pyrazole-4-carbonitrile N5->N6 Intramolecular Cyclization

Fig 1. Green MCR pathway for 3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile synthesis.

Quantitative Data Summary

The transition from traditional reflux methods to green chemistry protocols yields significant improvements in efficiency, safety, and environmental impact. The data is summarized below:

ParameterTraditional SynthesisProtocol A (Microwave)Protocol B (DES)
Solvent Toluene / DMFH₂O : Ethanol (1:1)Choline Chloride : Urea
Catalyst Acetic Acid / PiperidineNone (Thermal Activation)None (DES self-catalyzes)
Temperature 110 °C (Reflux)80 °C60 °C
Reaction Time 6 - 8 hours15 - 20 minutes45 minutes
Yield (%) 60 - 65%88 - 90%92 - 95%
E-Factor High (>50)Low (<5)Very Low (<2)
Purification Column ChromatographyWater PrecipitationWater Precipitation

Experimental Protocols

Protocol A: Microwave-Assisted Multicomponent Synthesis (Aqueous Media)

This protocol utilizes microwave irradiation in aqueous conditions to rapidly synthesize the target compound [4].

Step-by-Step Methodology:

  • Reagent Loading: In a 10 mL heavy-walled microwave-safe glass vial equipped with a magnetic stir bar, add malononitrile (1.0 mmol, 66 mg) and triethyl orthoformate (1.0 mmol, 148 mg).

  • Precursor Addition: Add 2-nitrophenylhydrazine (1.0 mmol, 153 mg) to the mixture.

  • Solvent Addition: Add 3.0 mL of a green solvent mixture (Ethanol:Water, 1:1 v/v).

  • Microwave Activation: Seal the vial with a Teflon septum. Place it in a dedicated laboratory microwave reactor. Program the reactor to 100 W power, ramping to 80 °C, and hold for 15 minutes.

  • Self-Validation & Workup: Allow the vial to cool to room temperature. The successful formation of the product is indicated by the precipitation of a distinct solid. Pour the mixture into 10 mL of ice-cold distilled water to maximize precipitation.

  • Isolation: Filter the solid under vacuum, wash with cold water (2 × 5 mL), and recrystallize from hot ethanol to yield the pure product.

Protocol B: Deep Eutectic Solvent (DES) Mediated Synthesis

This protocol employs a green deep eutectic solvent, which acts simultaneously as the solvent and a hydrogen-bond catalyst [5].

Step-by-Step Methodology:

  • DES Preparation: In a 50 mL round-bottom flask, combine choline chloride and urea in a 1:2 molar ratio. Heat the mixture at 80 °C under constant stirring until a clear, homogenous liquid is formed (approximately 30 minutes). Allow it to cool to 60 °C.

  • Reaction Setup: To 2.0 g of the prepared DES, sequentially add malononitrile (1.0 mmol, 66 mg), triethyl orthoformate (1.0 mmol, 148 mg), and 2-nitrophenylhydrazine (1.0 mmol, 153 mg).

  • Incubation: Stir the mixture continuously at 60 °C for 45 minutes. The DES matrix will facilitate the Knoevenagel condensation and subsequent cyclization without any additional catalyst [3].

  • Self-Validation & Workup: Stop the heating and add 15 mL of distilled water to the flask while stirring. The DES is highly water-soluble and will dissolve completely, causing the hydrophobic pyrazole-4-carbonitrile to crash out of the solution as a solid precipitate.

  • Isolation and Recycling: Filter the precipitate under vacuum and wash with water. Sustainability Note: The aqueous filtrate containing the DES can be subjected to vacuum evaporation at 80 °C to remove the water, allowing the DES to be recycled for up to three subsequent reaction cycles with negligible loss in catalytic activity.

References

  • [1] Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy. PubMed Central (PMC). URL: [Link]

  • [5] Synthesis, antioxidant, and antimicrobial evaluation of novel 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives using K2CO3/glycerol as a green deep eutectic solvent. Frontiers in Chemistry. URL: [Link]

  • [2] Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances (RSC Publishing). URL: [Link]

  • [3] Glucose-Based Deep Eutectic Solvent for Pyrazole Synthesis. Research on Chemical Intermediates (Springer). URL: [Link]

  • [4] One-Pot Acid-Promoted Synthesis of 6-Aminopyrazolopyrimidines from 1H-Pyrazol-5-yl-N,N-dimethylformamidines or 5-Amino-1H-pyrazole-4-carbaldehydes with Cyanamide. The Journal of Organic Chemistry (ACS Publications). URL: [Link]

Sources

Application

The Strategic Utility of 3-Amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile in Pharmaceutical Synthesis: Application Notes and Protocols

Introduction: The Pyrazole Scaffold in Modern Drug Discovery The pyrazole nucleus is a cornerstone of contemporary medicinal chemistry, renowned for its versatile biological activities.[1][2] This five-membered aromatic...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus is a cornerstone of contemporary medicinal chemistry, renowned for its versatile biological activities.[1][2] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, serves as a privileged scaffold in a multitude of therapeutic agents, demonstrating efficacy as an anti-inflammatory, anticancer, antiviral, and antimicrobial agent, among others.[2][3] The functionalization of the pyrazole ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. Within this important class of compounds, 3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile emerges as a highly strategic, yet under-documented, pharmaceutical intermediate. Its unique structural features—a reactive aminopyrazole core, a synthetically versatile nitrile group, and a latent amino functionality in the form of a nitro group—offer a powerful platform for the construction of complex, polycyclic drug candidates, particularly kinase inhibitors.

This guide provides a detailed exploration of the application of 3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile in pharmaceutical research and development. We will delve into its synthesis, its pivotal role in the construction of fused heterocyclic systems, and provide detailed protocols for its use, underscoring the causality behind the experimental choices.

Chemical Properties and Synthetic Strategy

The structure of 3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile presents a trifecta of reactive sites, making it a valuable building block for combinatorial chemistry and targeted drug synthesis.

Functional Group Significance in Synthesis
3-Amino Group A key nucleophile for the formation of fused pyrimidine rings, crucial for creating the core of many kinase inhibitors.
4-Carbonitrile Group Can be hydrolyzed to a carboxylic acid or carboxamide, or participate in cyclization reactions to form fused pyridines.
1-(2-Nitrophenyl) Group The nitro group can be readily reduced to an amine, which can then undergo intramolecular cyclization to form tricyclic structures such as quinazolines or benzodiazepines.
Protocol 1: Synthesis of 3-Amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile

The synthesis of 3-amino-1-aryl-1H-pyrazole-4-carbonitriles is typically achieved through the condensation of an arylhydrazine with a malononitrile derivative. The following protocol is adapted from established methods for analogous compounds.[4]

Reaction Scheme:

Synthesis of 3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile 2-Nitrophenylhydrazine 2-Nitrophenylhydrazine Target_Molecule 3-Amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile 2-Nitrophenylhydrazine->Target_Molecule (Ethoxymethylene)malononitrile, Ethanol, Reflux

A schematic representation of the synthesis of the target intermediate.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantityMoles
2-Nitrophenylhydrazine3034-19-3153.14 g/mol 1.53 g10 mmol
(Ethoxymethylene)malononitrile123-06-8122.12 g/mol 1.22 g10 mmol
Ethanol (absolute)64-17-546.07 g/mol 50 mL-
Acetic Acid (glacial)64-19-760.05 g/mol 0.5 mL-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-nitrophenylhydrazine (1.53 g, 10 mmol) and absolute ethanol (50 mL).

  • Stir the mixture at room temperature until the 2-nitrophenylhydrazine is fully dissolved.

  • Add (ethoxymethylene)malononitrile (1.22 g, 10 mmol) to the solution, followed by glacial acetic acid (0.5 mL) as a catalyst.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane 1:1).

  • Upon completion of the reaction (disappearance of the starting materials), allow the mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Pour the concentrated solution into 100 mL of ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold water (2 x 20 mL).

  • Dry the crude product in a vacuum oven at 50 °C.

  • Recrystallize the crude product from ethanol to obtain pure 3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile.

Expected Yield: 75-85%

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in the Synthesis of Fused Heterocyclic Systems

The strategic placement of the amino, nitrile, and nitro groups allows for a stepwise construction of complex heterocyclic scaffolds. A primary application is the synthesis of pyrazolo[3,4-d]pyrimidines, which are potent inhibitors of various protein kinases.[5]

Protocol 2: Synthesis of 1-(2-Nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

This protocol describes the cyclization of the aminopyrazole intermediate with formamide to construct the pyrazolo[3,4-d]pyrimidine core.

Reaction Scheme:

Synthesis of 1-(2-Nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Intermediate 3-Amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile Pyrazolopyrimidine 1-(2-Nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Intermediate->Pyrazolopyrimidine Formamide, Reflux

Formation of the pyrazolo[3,4-d]pyrimidine core.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantityMoles
3-Amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile-229.19 g/mol 2.29 g10 mmol
Formamide75-12-745.04 g/mol 20 mL-

Procedure:

  • In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile (2.29 g, 10 mmol) in formamide (20 mL).

  • Heat the mixture to reflux (approximately 210 °C) and maintain for 2-3 hours. The solid should dissolve as the reaction progresses.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Add water (30 mL) to the flask to further precipitate the product and break up any solid mass.

  • Collect the solid by vacuum filtration, wash thoroughly with water (3 x 20 mL), and then with a small amount of cold ethanol.

  • Dry the product in a vacuum oven at 60-70 °C to yield 1-(2-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Expected Yield: 80-90%

The Gateway to Tricyclic Kinase Inhibitors: Reduction and Intramolecular Cyclization

The presence of the 2-nitrophenyl group is a key strategic element. Its reduction to a 2-aminophenyl group provides a nucleophilic center in close proximity to the pyrazolo[3,4-d]pyrimidine core, setting the stage for an intramolecular cyclization to form a third ring. This is a powerful strategy for creating rigid, planar molecules that can effectively interact with the ATP-binding pocket of kinases.

Pathway_to_Tricyclic_Systems cluster_0 Core Intermediate Synthesis cluster_1 Fused Heterocycle Formation cluster_2 Key Transformation cluster_3 Tricyclic Scaffold Generation A 3-Amino-1-(2-nitrophenyl)-1H- pyrazole-4-carbonitrile B 1-(2-Nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine A->B Cyclization with Formamide C 1-(2-Aminophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine B->C Reduction of Nitro Group (e.g., SnCl2/HCl) D Pyrazolo[1,5-a]quinazolin-5-amine or Pyrazolo[4,3-c][1,5]benzodiazepine derivatives C->D Intramolecular Cyclization

Synthetic pathway from the intermediate to complex tricyclic systems.

Pharmacological Relevance: Targeting Kinases

The pyrazolo[3,4-d]pyrimidine scaffold is a well-established "hinge-binding" motif in a large number of kinase inhibitors. The two nitrogen atoms of the pyrimidine ring can form crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine part of ATP. The substituents on the pyrazole and pyrimidine rings then project into the hydrophobic and solvent-exposed regions of the ATP-binding site, conferring potency and selectivity.

The tricyclic systems that can be derived from 3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile are of particular interest for developing inhibitors of kinases implicated in cancer and inflammatory diseases. The rigidified, planar structure can lead to enhanced binding affinity and selectivity for specific kinase targets.

Safety and Handling

As with any chemical intermediate, proper safety precautions should be observed when handling 3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile and its derivatives.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[6][7]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[6][7] Avoid contact with skin and eyes.[6][7]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[6][7]

Conclusion

3-Amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile is a versatile and strategically important intermediate in pharmaceutical synthesis. Its unique combination of reactive functional groups provides a clear and efficient pathway to the construction of complex, fused heterocyclic systems, most notably pyrazolo[3,4-d]pyrimidines and their tricyclic derivatives. These scaffolds are at the heart of many targeted therapies, particularly in the field of kinase inhibition. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this valuable building block in the quest for novel and more effective medicines.

References

  • Colotta, V., Catarzi, D., Varano, F., Filacchioni, G., Cecchi, L., Galli, A., & Costagli, C. (1996). Synthesis and binding activity of some pyrazolo[1,5-c]quinazolines as tools to verify an optional binding site of a benzodiazepine receptor ligand. Journal of Medicinal Chemistry, 39(15), 2915–2923.
  • Daidone, G., Maggio, B., Raffa, D., Plescia, S., Cutuli, V. M. C., Mangano, N. G., & Caruso, A. (2003). Unexpected synthesis of 3,5-dimethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one by non-classical Pschorr reaction, endowed with binding affinity for the central benzodiazepine receptor. ARKIVOC, 2003(10), 52-62.
  • El-Sayed, M. A. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2008). Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines. Asian Journal of Chemistry, 20(4), 2605-2610.
  • Geronikaki, A. A., & Dearden, J. C. (2007).
  • Ghoneim, A. I., & El-Telbani, E. M. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Mini-Reviews in Medicinal Chemistry, 18(1), 44-63.
  • Hassan, G. S., Kadry, H. H., Abou-Seri, S. M., Ali, M. M., & Abd-El-Fattah, M. F. (2014).
  • IntechOpen. (2016).
  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(17), 5645.
  • MDPI. (2017). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Molecules, 22(5), 820.
  • TCI Chemicals. (2024).
  • Varoucha, D., Athanasellis, G., & Igglessi-Markopoulou, O. (2009). Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position. Molecules, 14(12), 5029–5043.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 3-Amino-1H-pyrazole-4-carboxamide.
  • American Chemical Society. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Chemical Reviews, 114(12), 6296-6340.
  • American Chemical Society. (2012). Preparation of 3-Substituted-1-Isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET Kinase Inhibitors. Journal of Medicinal Chemistry, 55(11), 5485-5490.
  • American Chemical Society. (1996). Synthesis and Binding Activity of Some Pyrazolo[1,5-c]quinazolines as Tools To Verify an Optional Binding Site of a Benzodiazepine Receptor Ligand. Journal of Medicinal Chemistry, 39(15), 2915-2923.
  • BenchChem. (2025).
  • Der Pharma Chemica. (n.d.).
  • Elgemeie, G. H., Ali, H. A., & El-Zanate, A. M. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 136-149.
  • Fisher Scientific. (2021). SAFETY DATA SHEET: 1H-Pyrazole-4-carbonitrile, 3-amino-.
  • Google Patents. (2021).
  • MDPI. (2008). Synthesis and Antimicrobial Activity of Some New Pyrazole, Fused Pyrazolo[3,4-d] - Pyrimidine and Pyrazolo[4,3-e][8][9][10]triazolo[1,5-c]pyrimidine Derivatives. Molecules, 13(8), 1622-1637.

  • MDPI. (2024).
  • MDPI. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834.
  • National Center for Biotechnology Information. (2022). Discovery of 3-Amino-1 H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834.
  • National Center for Biotechnology Information. (1989). Synthesis and pharmacological evaluation of a series of 4-piperazinylpyrazolo[3,4-b]- and -[4,3-b][1][8]benzodiazepines as potential anxiolytics. Journal of Medicinal Chemistry, 32(12), 2573-2582.

  • Royal Society of Chemistry. (2021). Transition metal-free one-pot tandem chemoselective reduction and cyclization of 3/5-(2-nitrophenyl)-1H-pyrazoles using sodium dithionite. Organic & Biomolecular Chemistry, 19(38), 8344-8349.
  • Sigma-Aldrich. (n.d.). 3-Amino-1H-pyrazole-4-carbonitrile.

Sources

Method

Application Note: Catalytic Methods for the Functionalization of 3-Amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile

Introduction & Strategic Overview 3-Amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile (CAS: 1306606-73-4) is a highly versatile, electron-deficient heterocyclic building block[1]. The pyrazole core is a privileged struc...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

3-Amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile (CAS: 1306606-73-4) is a highly versatile, electron-deficient heterocyclic building block[1]. The pyrazole core is a privileged structure in medicinal chemistry, frequently utilized in the development of high-affinity kinase inhibitors (e.g., AXL, JAK, and MK2 inhibitors)[2][3].

From a synthetic perspective, this specific molecule is uniquely valuable because it presents three orthogonal vectors for catalytic diversification:

  • N1-(2-Nitrophenyl) Group: Acts as a masked aniline. Chemoselective catalytic hydrogenation reveals a nucleophilic amine, enabling subsequent intramolecular cyclizations or cross-couplings.

  • C3-Amino Group: A poorly nucleophilic amine due to the electron-withdrawing C4-nitrile and pyrazole core. It requires specialized palladium-catalyzed Buchwald-Hartwig conditions for functionalization[3][4].

  • C4-Carbonitrile Group: A highly conjugated nitrile that can be converted into a bioisosteric tetrazole via Lewis acid-catalyzed [3+2] cycloaddition[5].

Functionalization SM 3-Amino-1-(2-nitrophenyl) -1H-pyrazole-4-carbonitrile (CAS: 1306606-73-4) PathA Nitro Reduction 1-(2-Aminophenyl) Derivative SM->PathA 10% Pd/C, H2 (1 atm) Chemoselective PathB Buchwald-Hartwig 3-(Arylamino) Derivative SM->PathB Pd2(dba)3, Xantphos Ar-X, Cs2CO3 PathC [3+2] Cycloaddition 4-(1H-Tetrazol-5-yl) Derivative SM->PathC ZnBr2, NaN3 Lewis Acid Catalysis

Divergent catalytic pathways for 3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile.

Mechanistic Logic & Experimental Protocols

Protocol A: Chemoselective Catalytic Hydrogenation of the Nitro Group

Objective: Reduce the N1-(2-nitrophenyl) group to an aniline without hydrogenolyzing the N-N bond or over-reducing the C4-nitrile. Causality & Logic: Palladium on carbon (Pd/C) under mild conditions (1 atm H₂, ambient temperature) selectively reduces aromatic nitro groups. The strong electron-withdrawing nature of the pyrazole ring stabilizes the N-N bond against cleavage, while the nitrile remains untouched under atmospheric hydrogen pressure in the absence of strong acids.

Step-by-Step Procedure:

  • Setup: In a flame-dried 50 mL round-bottom flask, dissolve 3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile (1.0 mmol, 229 mg) in a 1:1 mixture of absolute ethanol and ethyl acetate (10 mL).

  • Catalyst Addition: Carefully add 10 wt% Pd/C (23 mg, 10% w/w). Safety Note: Pd/C is pyrophoric; add under a blanket of argon.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times using a balloon. Stir the suspension vigorously at room temperature for 4–6 hours.

  • Self-Validation (In-Process): Monitor via TLC (Eluent: 50% EtOAc/Hexanes). The starting material (bright yellow spot, Rf​ ~0.6) should disappear, replaced by a highly polar, UV-active product (pale yellow/colorless, Rf​ ~0.3) that stains positive with ninhydrin.

  • Workup: Filter the reaction mixture through a short pad of Celite to remove the catalyst. Wash the pad with excess methanol (20 mL). Concentrate the filtrate under reduced pressure to afford 3-amino-1-(2-aminophenyl)-1H-pyrazole-4-carbonitrile.

  • Analytical Confirmation: Confirm the loss of the NO₂ symmetric/asymmetric stretches (~1530 and 1350 cm⁻¹) and the appearance of primary amine N-H stretches (~3300–3400 cm⁻¹) via FT-IR.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig C3-Amination

Objective: Arylate the sterically hindered and electronically deactivated C3-amino group. Causality & Logic: The C3-amine is a notoriously poor nucleophile. Standard cross-coupling conditions lead to catalyst trapping and low yields. Utilizing Pd₂(dba)₃ with Xantphos—a bidentate ligand with a wide bite angle (111°)—accelerates the rate-limiting reductive elimination step, forcing the formation of the C-N bond[3][4]. Cesium carbonate (Cs₂CO₃) is selected as a mild, insoluble base to deprotonate the amine without hydrolyzing the sensitive C4-nitrile.

Step-by-Step Procedure:

  • Setup: To an oven-dried Schlenk tube, add the pyrazole substrate (1.0 mmol, 229 mg), the aryl bromide (1.2 mmol), Pd₂(dba)₃ (0.05 mmol, 5 mol%), Xantphos (0.10 mmol, 10 mol%), and anhydrous Cs₂CO₃ (2.0 mmol, 651 mg).

  • Inert Atmosphere: Seal the tube with a septum, evacuate, and backfill with argon (repeat 3x).

  • Solvent Addition: Add anhydrous 1,4-dioxane (5.0 mL) via syringe.

  • Reaction: Replace the septum with a Teflon screw cap under argon flow. Heat the mixture in an oil bath at 100 °C for 16 hours with vigorous stirring.

  • Self-Validation (In-Process): The reaction mixture will transition from a deep burgundy (Pd(0) complex) to a dark brown suspension. LC-MS analysis should indicate the consumption of the starting mass (m/z 230 [M+H]⁺) and the appearance of the arylated product mass.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a plug of Celite. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography.

Protocol C: Lewis Acid-Catalyzed [3+2] Azide-Nitrile Cycloaddition

Objective: Convert the C4-carbonitrile into a 5-substituted 1H-tetrazole. Causality & Logic: The conjugation of the nitrile with the electron-rich pyrazole core reduces its electrophilicity compared to aliphatic nitriles. Zinc bromide (ZnBr₂) acts as a Lewis acid, coordinating to the nitrile nitrogen. This coordination pulls electron density away from the carbon, lowering its LUMO energy and facilitating the [3+2] cycloaddition with the azide anion (HOMO) to form the bioisosteric tetrazole ring[5].

Step-by-Step Procedure:

  • Setup: In a 20 mL microwave vial, combine the pyrazole substrate (1.0 mmol, 229 mg), sodium azide (NaN₃, 3.0 mmol, 195 mg), and ZnBr₂ (1.0 mmol, 225 mg).

  • Solvent: Add a 2:1 mixture of H₂O and isopropanol (6 mL).

  • Reaction: Seal the vial and heat under microwave irradiation at 120 °C for 2 hours (alternatively, reflux in an oil bath for 24 hours).

  • Self-Validation (In-Process): The reaction is complete when the starting material is consumed by TLC. The tetrazole product is highly polar and will often remain at the baseline in standard normal-phase TLC until acidified.

  • Workup: Cool the mixture to room temperature. Carefully acidify the mixture to pH 2 using 1M HCl (Caution: perform in a well-ventilated fume hood to avoid inhalation of any trace hydrazoic acid gas). The tetrazole product will typically precipitate as a solid.

  • Isolation: Filter the precipitate, wash with cold water (3 × 5 mL), and dry under high vacuum to yield 3-amino-1-(2-nitrophenyl)-4-(1H-tetrazol-5-yl)-1H-pyrazole.

Quantitative Data & Reaction Parameters Summary

MethodTarget Functional GroupCatalyst SystemReagents & SolventsTemp / TimeExpected Yield
Protocol A N1-(2-Nitrophenyl)10% Pd/C (10 wt%)H₂ (1 atm), EtOH/EtOAc25 °C / 4-6 h85–95%
Protocol B C3-AminoPd₂(dba)₃ (5 mol%) + Xantphos (10 mol%)Ar-Br, Cs₂CO₃, 1,4-Dioxane100 °C / 16 h60–80%
Protocol C C4-CarbonitrileZnBr₂ (1.0 equiv)NaN₃, H₂O/iPrOH120 °C / 2 h (MW)70–85%

References

  • 3-Amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile | Sapphire Bioscience. Sapphire Bioscience. 1

  • Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors. ACS Publications. 3

  • Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells. PMC. 2

  • An Experimental and Computational Assessment of Acid-Catalyzed Azide-Nitrile Cycloadditions. ResearchGate.5

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC.4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-Amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile

Welcome to the Application Scientist Support Portal. This guide is designed for medicinal chemists and process scientists troubleshooting the synthesis of 1-aryl-3-aminopyrazole scaffolds.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is designed for medicinal chemists and process scientists troubleshooting the synthesis of 1-aryl-3-aminopyrazole scaffolds.

The synthesis of 3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile is typically achieved via the Nucleophilic Aromatic Substitution (SNAr) of 1-fluoro-2-nitrobenzene by 3-amino-1H-pyrazole-4-carbonitrile. Because the starting pyrazole is an asymmetric, ambident nucleophile subject to complex tautomerization[1], achieving high yields requires strict control over regioselectivity (N1 vs. N2 arylation) and reaction kinetics[2].

Reaction Workflow & Regioselectivity

G SM1 3-amino-1H-pyrazole- 4-carbonitrile Conditions Base / Polar Aprotic Solvent (SNAr Conditions) SM1->Conditions SM2 1-fluoro-2-nitrobenzene SM2->Conditions Prod1 3-amino-1-(2-nitrophenyl)- 1H-pyrazole-4-carbonitrile (Desired N1-Isomer) Conditions->Prod1 N1 Attack (Sterically favored) Prod2 5-amino-1-(2-nitrophenyl)- 1H-pyrazole-4-carbonitrile (Undesired N2-Isomer) Conditions->Prod2 N2 Attack (Sterically hindered)

Figure 1: SNAr reaction pathway illustrating the competing regioselective N-arylation trajectories.

Troubleshooting FAQs

Q1: My reaction yields a nearly 1:1 mixture of isomers. How do I force selectivity toward the desired 3-amino (N1-arylated) isomer? A: Regioselectivity in this system is governed by a competition between sterics and the tautomeric equilibrium of the pyrazolide anion[1]. The N2 position is adjacent to the exocyclic 3-amino group, creating a highly sterically hindered environment. If you are seeing a 1:1 mixture, you are likely using a strong, non-coordinating base (like NaH) in a moderately polar solvent (like THF), which forces a kinetically indiscriminate attack. Fix: Switch to a mild carbonate base ( K2​CO3​ or Cs2​CO3​ ) in a highly polar aprotic solvent (DMSO). The bulky alkali metal cations weakly coordinate with the pyrazolide anion, leaving the less sterically hindered N1 position exposed for SNAr attack on the bulky 1-fluoro-2-nitrobenzene[2].

Q2: I am observing unreacted 1-fluoro-2-nitrobenzene and low overall conversion, even after 24 hours. What is stalling the reaction? A: SNAr reactions require the nucleophile to be highly desolvated and reactive. If you are using DMF, trace water can hydrate the carbonate base, drastically reducing its ability to deprotonate the pyrazole. Furthermore, if the reaction temperature is too low (< 60 °C), the activation energy barrier for the Meisenheimer complex formation is not overcome. Fix: Ensure your solvent is strictly anhydrous. Elevate the temperature to 80–90 °C. If using K2​CO3​ , consider switching to Cs2​CO3​ ; the "cesium effect" enhances the solubility and dissociation of the ion pair, significantly boosting the nucleophilicity of the pyrazole anion.

Q3: Is there a risk of the exocyclic 3-amino group attacking the fluorobenzene, leading to N-arylation at the primary amine? A: This is highly unlikely under standard conditions. The exocyclic amine is severely deactivated by the strong electron-withdrawing effect of the adjacent C4-carbonitrile group[3]. The endocyclic nitrogen atoms (N1/N2) are significantly more nucleophilic. If you observe bis-arylation, it is usually due to using a large excess of the electrophile at extreme temperatures (> 120 °C). Keep the electrophile stoichiometry strictly at 1.05 – 1.10 equivalents.

Optimization Data Summary

The following table summarizes the causal relationship between reaction conditions and the resulting yield/regioselectivity. Use this matrix to benchmark your current process.

Base (1.5 eq)SolventTemp (°C)Time (h)N1:N2 Isomer RatioOverall Yield (%)Causality / Observation
NaHTHF25181.2 : 145%Tight ion pairing; poor regiocontrol.
K2​CO3​ MeCN80123.5 : 162%Poor base solubility limits the reaction rate.
K2​CO3​ DMF8088.0 : 181%Good standard condition; trace water can stall.
Cs2​CO3​ DMSO 85 4 > 15 : 1 93% Optimal. High dissociation; sterics dictate N1 attack.
Validated Experimental Protocol

This self-validating protocol utilizes the optimized Cs2​CO3​ /DMSO system to maximize the yield of the N1-isomer.

Reagents:

  • 3-amino-1H-pyrazole-4-carbonitrile: 1.00 eq (10.0 mmol, 1.08 g)

  • 1-fluoro-2-nitrobenzene: 1.05 eq (10.5 mmol, 1.48 g)

  • Cesium Carbonate ( Cs2​CO3​ , anhydrous): 1.50 eq (15.0 mmol, 4.89 g)

  • Anhydrous DMSO: 25 mL (0.4 M concentration)

Step-by-Step Methodology:

  • Anion Generation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add 3-amino-1H-pyrazole-4-carbonitrile and anhydrous Cs2​CO3​ .

  • Solvation: Add 25 mL of anhydrous DMSO. Stir the suspension at room temperature (20–25 °C) for 20 minutes. Note: The solution will transition to a pale yellow color as the pyrazolide anion is generated.

  • Electrophile Addition: Add 1-fluoro-2-nitrobenzene dropwise via syringe over 5 minutes.

  • SNAr Cyclization: Transfer the flask to a pre-heated oil bath at 85 °C. Stir vigorously for 4 hours. Monitor the consumption of the pyrazole via LC-MS or TLC (Eluent: 50% EtOAc/Hexanes).

  • Quenching & Precipitation: Once complete, remove the flask from the heat and allow it to cool to room temperature. Slowly pour the reaction mixture into 100 mL of vigorously stirred crushed ice/water. A bright yellow precipitate will form immediately.

  • Isolation: Stir the aqueous suspension for 30 minutes to ensure the breakdown of any DMSO solvates. Filter the solid under vacuum using a Büchner funnel. Wash the filter cake thoroughly with cold distilled water (3 × 20 mL) to remove residual DMSO and inorganic salts.

  • Purification (Isomer Enrichment): To remove trace amounts of the N2-isomer (5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile), recrystallize the crude solid from boiling ethanol. The desired N1-isomer selectively crystallizes upon slow cooling to 4 °C, yielding pure 3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile.

Sources

Optimization

troubleshooting side reactions during 3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile preparation

Prepared by: Gemini, Senior Application Scientist Welcome to the dedicated technical support guide for the synthesis of 3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile. This resource is designed for researchers, che...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the dedicated technical support guide for the synthesis of 3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific pyrazole synthesis. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanism and the causality behind common experimental pitfalls.

The synthesis of 3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile is most commonly achieved via the cyclocondensation reaction between (2-nitrophenyl)hydrazine and an activated malononitrile equivalent, typically (ethoxymethylene)malononitrile. While seemingly straightforward, this reaction is sensitive to various parameters that can lead to side reactions, low yields, and purification challenges.

Core Reaction Scheme

The fundamental transformation involves the reaction of (2-nitrophenyl)hydrazine with (ethoxymethylene)malononitrile. The reaction proceeds through a nucleophilic substitution to form an intermediate, which then undergoes an intramolecular cyclization and aromatization to yield the final pyrazole product.[1][2]

Caption: General synthesis pathway.

Troubleshooting Guide: Side Reactions & Optimization

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Issue 1: Low Yield or Complete Reaction Failure

Question: My reaction has a very low yield (<30%), or my TLC/LC-MS analysis shows only starting materials. What are the primary factors to investigate?

Answer: This is a frequent issue stemming from several potential root causes. A systematic approach is crucial for diagnosis.[2]

A. Quality and Stability of Starting Materials
  • (2-Nitrophenyl)hydrazine: Hydrazine derivatives, particularly those with electron-withdrawing groups, can be susceptible to degradation.[2] Arylhydrazines can oxidize, often indicated by a darkening of the material from a yellow/orange solid to a dark red or brown tar. Always use freshly opened or purified hydrazine. If using a hydrochloride salt, ensure it is properly neutralized or that the reaction conditions are adapted for it.

  • (Ethoxymethylene)malononitrile (EMMN): This reagent is sensitive to moisture and can hydrolyze. Ensure it is stored in a desiccator and handled quickly. Purity is paramount; impurities can inhibit the reaction.

B. Suboptimal Reaction Conditions

The cyclization step is often the rate-limiting part of the synthesis and is highly dependent on reaction conditions.

ParameterRecommendation & Rationale
Solvent Ethanol or Propanol: These are the most commonly used solvents, as they effectively dissolve the reactants and facilitate the necessary proton transfers during cyclization.[1] DMF or NMP: Aprotic dipolar solvents can sometimes improve results, especially if solubility is an issue.[1]
Temperature Reflux: Heating is typically required to drive the intramolecular cyclization. A common starting point is refluxing in ethanol (approx. 78°C). If the reaction stalls, a higher boiling solvent like n-propanol might be beneficial.[2]
Catalyst Acidic: A catalytic amount of a weak acid like acetic acid is often added. This protonates the ethoxy group of the EMMN adduct, making it a better leaving group and facilitating the initial nucleophilic attack. Basic: Alternatively, a base like piperidine or sodium ethoxide can be used.[3] The choice between acid or base catalysis can influence reaction rate and side product formation. It is an important parameter to screen.
Reaction Time Monitoring is Key: Do not rely on a fixed reaction time. Monitor the consumption of the limiting reagent (usually the hydrazine) by Thin-Layer Chromatography (TLC) or LC-MS. Reactions can take anywhere from 2 to 24 hours.[4]
Troubleshooting Workflow: Low Yield

Low_Yield_Workflow start Low Yield or No Reaction check_sm 1. Verify Purity of Starting Materials (2-nitrophenyl)hydrazine & EMMN start->check_sm sm_ok Are materials pure and fresh? check_sm->sm_ok repurify Repurify or acquire new reagents sm_ok->repurify No check_conditions 2. Optimize Reaction Conditions sm_ok->check_conditions Yes repurify->check_sm screen_solvent Screen Solvents (Ethanol, Propanol, DMF) check_conditions->screen_solvent adjust_temp Adjust Temperature (Reflux) screen_solvent->adjust_temp screen_catalyst Screen Catalyst (Acetic Acid, Piperidine) adjust_temp->screen_catalyst monitor 3. Monitor Reaction Progress (TLC/LC-MS) screen_catalyst->monitor monitor_result Is reaction proceeding? monitor->monitor_result extend_time Extend reaction time monitor_result->extend_time No check_workup 4. Review Workup & Purification Is product water-soluble? Is precipitation complete? monitor_result->check_workup Yes extend_time->monitor success Yield Improved check_workup->success

Caption: Systematic workflow for troubleshooting low yields.
Issue 2: Formation of a Stable, Uncyclized Intermediate

Question: My analysis (NMR/MS) shows a major byproduct with a mass corresponding to the sum of my reactants minus ethanol. What is this, and how can I promote its conversion?

Answer: You have likely isolated the stable intermediate, 2-cyano-3-((2-nitrophenyl)hydrazono)acrylonitrile. This occurs when the initial condensation reaction is successful, but the subsequent intramolecular cyclization stalls.

Mechanism Insight: The reaction proceeds in two main stages. The first is the formation of the hydrazone intermediate. The second, and often more challenging step, is the 5-endo-dig cyclization where the second nitrogen of the hydrazine attacks the nitrile carbon.[1]

Caption: Simplified reaction mechanism highlighting the stable intermediate.

Solutions to Promote Cyclization:

  • Increase Thermal Energy: If you are running the reaction at a lower temperature, increase it to reflux. If already at reflux in ethanol, consider switching to a higher-boiling solvent like n-propanol or toluene.

  • Add a Catalyst: If not already present, add a catalytic amount of a protic acid (e.g., acetic acid) or a base (e.g., piperidine). An acid can protonate the nitrile, making it more electrophilic and susceptible to nucleophilic attack by the hydrazine nitrogen. A base can deprotonate the hydrazine nitrogen, increasing its nucleophilicity.[1][3]

  • Isolate and Resubmit: If the intermediate has already precipitated from the reaction mixture, you can isolate it, dry it, and resubmit it to the reaction conditions, perhaps with a stronger catalyst or higher temperature, to drive it to the final product.

Issue 3: Product is Highly Colored (Dark Red, Brown, or Black)

Question: I've isolated a solid, but it's very dark and impure, not the expected pale yellow or white crystalline solid. What causes this discoloration and how can I purify my product?

Answer: Discoloration is typically due to high-molecular-weight, conjugated impurities formed from side reactions.

Potential Causes:

  • Oxidation of Hydrazine: Arylhydrazines can be oxidized by air, especially at elevated temperatures, leading to colored byproducts.[5] Running the reaction under an inert atmosphere (Nitrogen or Argon) can mitigate this.

  • Nitro Group Side Reactions: The nitro group is a strong chromophore. Under certain conditions, especially with trace metal catalysis or strong bases, side reactions involving the nitro group can lead to intensely colored impurities.

  • Thermal Decomposition: Prolonged heating at high temperatures can cause decomposition of either the starting materials or the final product, resulting in tar formation.

Purification Protocol for Colored Impurities

If your crude product is heavily discolored, standard recrystallization may not be sufficient.

  • Dissolution: Dissolve the crude product in a suitable hot solvent (e.g., ethyl acetate, ethanol, or acetone).

  • Charcoal Treatment: Add a small amount (1-5% by weight) of activated charcoal to the hot solution.[5] Caution: Add charcoal carefully to a hot solution to avoid bumping.

  • Hot Filtration: Swirl the mixture for 5-10 minutes at temperature and then perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal. The filtrate should be significantly lighter in color.

  • Crystallization: Allow the filtrate to cool slowly to induce crystallization. Cool in an ice bath to maximize recovery.

  • Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most effective method. Use a mobile phase like 30-50% ethyl acetate in hexanes. Spot the (2-nitrophenyl)hydrazine starting material, the EMMN starting material, and the co-spotted reaction mixture. The reaction is complete when the limiting reagent spot (usually the hydrazine) has been completely consumed.[2]

Q2: What is the expected appearance and melting point of pure 3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile? A: The pure compound is typically a white to pale yellow crystalline solid. The melting point is in the range of 172-174°C.[6] A broad or depressed melting point is a strong indicator of impurities.

Q3: Are there any specific safety precautions for (2-nitrophenyl)hydrazine? A: Yes. (2-Nitrophenyl)hydrazine is a suspected mutagen and is toxic. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of dust and skin contact.

Q4: Can I use a different base or acid catalyst? A: Yes, screening catalysts is a valid optimization strategy. For bases, triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used. For acids, p-toluenesulfonic acid (p-TsOH) is a stronger alternative to acetic acid if cyclization is particularly difficult. However, stronger conditions can also promote side reactions, so they should be used judiciously.

Q5: My product seems to be "oiling out" during recrystallization instead of forming crystals. What should I do? A: "Oiling out" occurs when the solute is insoluble in the cold solvent but melts in the hot solvent instead of dissolving, or when the solution is supersaturated with impurities. Try using a larger volume of solvent, cooling the solution more slowly, or scratching the inside of the flask with a glass rod to induce nucleation. If the problem persists, a different recrystallization solvent system is needed, or the product may require purification by column chromatography.

References

  • Troubleshooting low yields in pyrazole synthesis from β-ketonitriles - Benchchem.
  • Troubleshooting the reaction mechanism of pyrazole formation - Benchchem.
  • Identifying and removing byproducts in pyrazole synthesis - Benchchem.
  • Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives | IntechOpen. Available at: [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen. Available at: [Link]

  • (PDF) Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - ResearchGate. Available at: [Link]

  • Scaling up the synthesis of 3-Amino-6-phenylpyrazine-2-carbonitrile for preclinical studies - Benchchem.

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Conditions for 3-Amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile Crystallization

Welcome to the technical support center for the crystallization of 3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of 3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common challenges encountered during the crystallization of this specific pyrazole derivative. The following content is structured to offer both quick answers to frequent questions and detailed troubleshooting protocols, grounded in established scientific principles.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in crystallizing 3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile?

A1: The structure of this molecule, featuring a polar aminopyrazole core, a nitrile group, and a non-polar nitrophenyl substituent, presents a unique solubility profile that can complicate solvent selection. Key challenges include:

  • Complex Solubility: The molecule possesses both hydrogen bond donors/acceptors and a bulky, somewhat lipophilic group, leading to variable solubility across different solvent classes.[1][2]

  • "Oiling Out": The compound may separate from the solution as a liquid phase (oil) instead of a solid crystalline material, especially with rapid cooling or when the solution is highly concentrated.[3][4] This occurs when the compound's melting point is below the temperature at which supersaturation is achieved.

  • Polymorphism: Active pharmaceutical ingredients (APIs), including pyrazole derivatives, can often exist in multiple crystalline forms (polymorphs).[5] Each polymorph can have different physical properties, such as solubility and stability, making consistent crystallization crucial.

  • Impurity Effects: The presence of even small amounts of impurities can inhibit nucleation, alter crystal habit, or become incorporated into the crystal lattice, reducing final purity.[6][7]

Q2: Which solvents are a good starting point for screening?

A2: Based on the structure and general solubility of pyrazole derivatives, a range of solvents should be considered.[8][9] A good crystallization solvent should dissolve the compound at an elevated temperature but exhibit low solubility at room temperature or below.[10]

Table 1: Recommended Starting Solvents for Screening

Solvent ClassRecommended SolventsRationale & Considerations
Polar Protic Ethanol, Methanol, IsopropanolOften effective for pyrazole derivatives due to hydrogen bonding capabilities.[8][11] Water is generally a poor solvent but can be an excellent anti-solvent.[12]
Polar Aprotic Acetone, Acetonitrile, Ethyl AcetateAcetone and acetonitrile are common choices for dissolving pyrazole compounds.[8][9] Ethyl acetate offers a medium polarity.
Aromatic TolueneCan be effective for less polar compounds or as a component in a binary solvent system.[9][11]

Q3: My compound "oiled out." What should I do?

A3: "Oiling out" is a common issue that can often be resolved with the following adjustments:

  • Re-dissolve and Dilute: Reheat the mixture until the oil completely dissolves. Add more of the "good" solvent to create a more dilute solution.[13]

  • Slow Down the Cooling Rate: After re-dissolving, allow the solution to cool much more slowly. Insulating the flask or using a programmable cooling bath can help.[3][14]

  • Modify the Solvent System: If the problem persists, consider a different solvent or solvent mixture. A solvent with a lower boiling point might be beneficial.[14]

Q4: No crystals are forming, even after cooling for an extended period. What are the next steps?

A4: Failure to crystallize is typically due to insufficient supersaturation or kinetic barriers to nucleation.[3] Try the following methods to induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can serve as nucleation sites.[14]

  • Seeding: If you have a small amount of the pure solid, add a single seed crystal to the solution. This provides a template for crystal growth.[4][14]

  • Increase Concentration: If the solution is too dilute, carefully evaporate some of the solvent by gently heating the solution and then allow it to cool again.[13][14]

  • Add an Anti-Solvent: If using a single solvent system, consider adding a miscible "poor" solvent (an anti-solvent) dropwise until persistent turbidity is observed.[9][11]

II. Troubleshooting Guides

Issue 1: Poor Crystal Quality (Small Needles, Aggregates, or Powder)
  • Symptoms: The resulting solid is not well-defined, making filtration and drying difficult and potentially trapping impurities.

  • Causality: This is often the result of a very high rate of nucleation, where too many crystal seeds form simultaneously. This can be caused by excessively rapid cooling or a solution that is too concentrated.[3]

  • Solutions:

    • Reduce the Rate of Cooling: Slow cooling is paramount for growing larger, higher-quality crystals. Allow the flask to cool to room temperature on the benchtop, insulated with paper towels, before moving it to an ice bath.[14]

    • Optimize Solvent Volume: Re-run the experiment, placing the solid back on the heat source and adding 10-20% more solvent than the minimum required for dissolution at boiling.[13] This reduces the level of supersaturation upon cooling, favoring slower growth on existing nuclei over the formation of new ones.

    • Consider a Different Solvent System: The choice of solvent directly influences crystal habit. Experiment with solvents from different classes (e.g., switching from an alcohol to an ester like ethyl acetate) to find one that promotes better crystal morphology.[5]

Issue 2: Low Crystallization Yield
  • Symptoms: After filtration and drying, the recovered mass of the pure compound is significantly lower than expected.

  • Causality: The most common cause is using too much solvent, which keeps a significant portion of the compound dissolved in the mother liquor even after cooling.[3][13]

  • Solutions:

    • Minimize Solvent Usage: Use the absolute minimum amount of hot solvent required to fully dissolve the crude material. Work in small solvent additions, allowing the solution to return to a boil each time before adding more.[3]

    • Maximize Cooling: After initial crystal formation at room temperature, ensure the flask is thoroughly cooled in an ice bath or refrigerator for at least an hour to maximize precipitation.[11]

    • Check the Mother Liquor: After filtering, evaporate a small amount of the filtrate. If a substantial amount of solid appears, it confirms that too much solvent was used. The bulk of the mother liquor can be concentrated and cooled again to recover a second crop of crystals.[14]

Issue 3: Persistent Color or Impurities in the Final Product
  • Symptoms: The final crystalline product retains a noticeable color (e.g., yellow/brown) or analytical data (HPLC, NMR) shows the presence of impurities.

  • Causality: Impurities can be incorporated into the crystal lattice or adsorbed onto the crystal surface.[6] Highly colored impurities may also be present.

  • Solutions:

    • Activated Charcoal Treatment: If colored impurities are the issue, they can often be removed with activated charcoal. After dissolving the crude solid in the hot solvent, remove it from the heat and add a very small amount of activated charcoal. Reheat the mixture to boiling for a few minutes, then perform a hot filtration to remove the charcoal before allowing the solution to cool.[3]

    • Wash Thoroughly: Ensure the collected crystals (the "filter cake") are washed with a small amount of cold crystallization solvent to remove any residual mother liquor clinging to the surface.[6][11]

    • Re-crystallization: A second crystallization is often necessary to achieve high purity. Dissolve the once-crystallized material in fresh solvent and repeat the process.

    • Acid-Base Extraction: Given the basicity of the aminopyrazole moiety, an acid-base extraction could be used as a preliminary purification step before crystallization. Pyrazoles can be dissolved in an organic solvent and treated with an acid to form a salt, which can then be isolated.[14][15]

III. Experimental Protocols & Workflows

Protocol 1: Systematic Solvent Screening

This protocol allows for the efficient determination of a suitable crystallization solvent using a small amount of material.

  • Preparation: Place approximately 20-30 mg of your crude 3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different candidate solvent (e.g., ethanol, acetone, ethyl acetate, toluene) dropwise, up to about 0.5 mL. Agitate each tube.

  • Initial Observation:

    • If the solid dissolves completely at room temperature, the solvent is likely too good and will result in poor yield. Reject this solvent.[10]

    • If the solid remains mostly undissolved, proceed to the next step.

  • Heating: Gently heat the tubes that passed step 3 in a sand bath or water bath. Add more solvent dropwise until the solid just dissolves.

  • Cooling: Allow the tubes to cool slowly to room temperature, and then place them in an ice bath.

  • Selection: A suitable solvent is one that dissolves the compound when hot but produces a good yield of crystals upon cooling.[10]

Workflow for Optimizing Crystallization

The following diagram illustrates the decision-making process for troubleshooting common crystallization issues.

G cluster_start Initial Crystallization Attempt cluster_outcomes Observe Outcome cluster_solutions Troubleshooting Paths cluster_actions Corrective Actions Start Dissolve Crude Compound in Hot Solvent & Cool Outcome What is the result? Start->Outcome GoodCrystals Good Crystals: Wash, Dry, Check Purity Outcome->GoodCrystals Success NoCrystals No Crystals Form Outcome->NoCrystals Clear Solution OilingOut Compound 'Oils Out' Outcome->OilingOut Liquid Layer PoorQuality Poor Quality Crystals (Powder/Needles) Outcome->PoorQuality Fine Solid Induce Induce Nucleation: - Scratch Flask - Add Seed Crystal - Add Anti-solvent NoCrystals->Induce SlowCool Re-dissolve, Add More Solvent, Cool Slower OilingOut->SlowCool ReRun Re-run with: - More Solvent - Slower Cooling Rate - Different Solvent PoorQuality->ReRun

Caption: Decision workflow for troubleshooting crystallization.

Protocol 2: Recrystallization using a Binary Solvent System (Anti-Solvent Method)

This technique is highly effective when a single good solvent cannot be found.

  • Dissolution: In a flask, dissolve the crude compound in the minimum amount of a hot "good" solvent (e.g., acetone) in which it is highly soluble.[9][11]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration at this stage.

  • Anti-Solvent Addition: While the solution is still hot, add a miscible "anti-solvent" (e.g., water or hexane) dropwise with swirling. The anti-solvent should be one in which the compound is poorly soluble.[11]

  • Induce Precipitation: Continue adding the anti-solvent until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation.

  • Clarification: Add a drop or two of the hot "good" solvent to just redissolve the turbidity and make the solution clear again.[14]

  • Cooling & Isolation: Allow the flask to cool slowly, as described in previous protocols. The decrease in temperature will dramatically lower the solubility in the mixed solvent system, leading to crystallization. Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a cold mixture of the two solvents or with the cold anti-solvent alone.[14]

IV. References

  • BenchChem. (2025). Improving solubility of pyrazole derivatives for reaction.

  • Pharmaceutical Technology. (2025). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs.

  • BenchChem. (2025). Dealing with poor solubility of pyrazole derivatives during synthesis.

  • BenchChem. (2025). Overcoming poor solubility of pyrazole derivatives during reaction workup.

  • ResearchGate. (n.d.). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems.

  • ACS Publications. (2009). A Rapid Method for Screening Crystallization Conditions and Phases of an Active Pharmaceutical Ingredient. Organic Process Research & Development.

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.

  • BenchChem. (2025). Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds.

  • Unknown Source. (n.d.). Crystallization.

  • Unchained Labs. (n.d.). High-throughput polymorph screening of active pharmaceutical ingredients.

  • YouTube. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development.

  • Unknown Source. (n.d.). Guide for crystallization.

  • Unknown Source. (n.d.). SOP: CRYSTALLIZATION.

  • PMC. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.

  • BenchChem. (2025). Recrystallization techniques for purifying pyrazole compounds.

  • SpringerLink. (2019). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives.

  • TSI Journals. (2021). The Recent Development of the Pyrazoles : A Review.

  • BenchChem. (2025). Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives.

  • ACS Publications. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Organic Letters.

  • Unknown Source. (n.d.). 6-Amino-3-methyl-4-(3-nitrophenyl)-1-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile.

  • PMC. (n.d.). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile.

  • Google Patents. (2021). Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.

  • PMC. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development.

  • ResearchGate. (2025). (PDF) Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.

  • MDPI. (n.d.). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.

  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.

  • Oriental Journal of Chemistry. (n.d.). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review).

  • Google Patents. (n.d.). Process for the purification of pyrazoles.

  • Academic Strive. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review.

  • PMC. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives.

Sources

Optimization

Technical Support Center: Purification &amp; Recrystallization of 3-Amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile

Welcome to the Technical Support Center for 3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile (CAS: 1306606-73-4) . Engineered for researchers and drug development professionals, this guide addresses the unique physic...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile (CAS: 1306606-73-4) . Engineered for researchers and drug development professionals, this guide addresses the unique physicochemical challenges of this scaffold. The compound features a highly polar carbonitrile group, a hydrogen-bonding amino group, and a strongly electron-withdrawing, sterically hindering ortho-nitrophenyl moiety. These features often complicate isolation, leading to regioisomer mixtures, persistent colored impurities, and solvent entrapment.

Part 1: Troubleshooting Guides & FAQs

Q1: Why am I getting a mixture of 3-amino and 5-amino regioisomers, and why does standard recrystallization fail to separate them? A1: The synthesis of 1-arylpyrazole-4-carbonitriles via the condensation of aryl hydrazines with (ethoxymethylene)malononitrile typically yields the 5-amino regioisomer exclusively under standard conditions 1. However, the ortho-nitro group on your starting 2-nitrophenylhydrazine introduces severe steric hindrance at the N1 position. This steric clash disrupts standard regioselectivity, often forcing the formation of the 3-amino isomer or a difficult-to-separate mixture. Because both isomers share identical molecular weights (229.19 g/mol ) and nearly identical polar surface areas, they co-crystallize. You must use flash column chromatography prior to recrystallization to resolve them.

Q2: My crude product is a dark orange/red oil or solid. How do I achieve the expected pale yellow crystals? A2: The 2-nitrophenyl moiety is highly susceptible to forming colored azo, azoxy, or hydrazine-degradation byproducts during the basic cyclocondensation step. These highly conjugated impurities easily intercalate into the pyrazole crystal lattice during nucleation. To break this causality, you must perform a hot filtration with activated carbon (Darco G-60) before inducing crystallization. The porous carbon selectively adsorbs the highly conjugated polymeric and azo species.

Q3: NMR shows persistent ethyl acetate or ethanol peaks even after high-vacuum drying. How do I remove the solvent? A3: The 3-amino and carbonitrile groups form strong intermolecular hydrogen bond networks. When crystallized rapidly, the lattice can trap polar solvents like ethanol or ethyl acetate. To resolve this, ensure a slow cooling ramp (0.5 °C/min) during recrystallization to form a thermodynamically stable, tightly packed lattice that excludes solvent molecules, followed by vacuum drying at 50 °C.

Part 2: Data Presentation & Analytical Benchmarks

Table 1: Solvent Selection Matrix for Recrystallization
Solvent SystemRoleHot SolubilityCold SolubilityCausality & Notes
Ethanol / Water Primary RecrystallizationHigh (EtOH)LowExcellent for removing polar impurities. Water acts as the anti-solvent, driving the hydrophobic nitrophenyl group out of solution.
EtOAc / Heptane Alternative RecrystallizationHigh (EtOAc)LowBetter for excluding highly lipophilic byproducts. Requires careful temperature control to prevent oiling out.
Methanol Wash SolventModerateVery LowIdeal for triturating the crude solid before column chromatography to remove unreacted malononitrile.
Table 2: TLC & Analytical Parameters
AnalyteTLC Rf (40% EtOAc/Hexanes)UV AbsorbanceStructural Note (Self-Validation)
3-Amino Isomer (Target) ~0.35254 nm (Strong)Less sterically hindered N-aryl bond; amino group is exposed, interacting strongly with silica.
5-Amino Isomer (Byproduct) ~0.42254 nm (Strong)Steric clash between N1-aryl and C5-NH2 shields the amino group, reducing silica interaction and increasing Rf.
2-Nitrophenylhydrazine ~0.60254 nm, 365 nmOften appears as a bright yellow/orange spot on TLC; easily removed via column.

Part 3: Experimental Protocols

Protocol A: Chromatographic Resolution of Regioisomers

Use this protocol to separate the 3-amino target from the 5-amino byproduct prior to final polishing 2.

  • Sample Loading: Dissolve the crude mixture in a minimal volume of dichloromethane (DCM). If solubility is poor, dry-load the sample by evaporating it onto 5 grams of silica gel.

  • Column Preparation: Pack a silica gel column (230-400 mesh) using 20% Ethyl Acetate in Hexanes.

  • Elution: Run a gradient from 20% to 50% EtOAc in Hexanes. The 5-amino isomer (Rf ~0.42) will elute first due to intramolecular shielding of the amino group by the ortho-nitro moiety.

  • Validation & Collection: Monitor fractions via TLC. The successful resolution is validated when the faster-eluting band is completely separated from the slower-eluting band. Pool the fractions containing the target 3-amino isomer (Rf ~0.35) and concentrate under reduced pressure.

Protocol B: Decolorization and Two-Solvent Recrystallization

Use this protocol to remove colored nitroaromatic byproducts and obtain X-ray quality crystals.

  • Dissolution: Suspend the chromatographically pure, but potentially colored, solid in absolute ethanol (approx. 10 mL/g of solid). Heat to reflux (78 °C) until complete dissolution occurs.

  • Decolorization: Remove from heat momentarily and add 10% w/w activated carbon. Boil gently for 5 minutes.

  • Hot Filtration: Filter the boiling mixture rapidly through a pad of Celite using a pre-warmed Buchner funnel to remove the carbon. The filtrate should be pale yellow.

  • Anti-Solvent Addition: Return the filtrate to a gentle boil. Dropwise, add hot deionized water until the solution becomes faintly turbid (cloud point). Add 1-2 drops of ethanol to clear the turbidity.

  • Crystallization: Remove from the heat source. Allow the flask to cool to room temperature undisturbed over 2 hours (0.5 °C/min ramp), then transfer to an ice bath (0-4 °C) for 1 hour.

  • Isolation: Filter the pale yellow crystals under vacuum, wash with ice-cold 10% ethanol/water, and dry in a vacuum oven at 50 °C for 12 hours to prevent solvent entrapment.

Part 4: Purification Workflow Visualization

PurificationWorkflow Crude Crude 3-amino-1-(2-nitrophenyl) -1H-pyrazole-4-carbonitrile NMR_Check 1H NMR / TLC Analysis Check Regioisomeric Purity Crude->NMR_Check Isomer_Mix Contains 5-amino isomer? NMR_Check->Isomer_Mix Flash_Chrom Flash Chromatography (EtOAc/Hexane Gradient) Isomer_Mix->Flash_Chrom Yes (>5%) Color_Check Highly Colored Impurities? (Nitroaromatic Byproducts) Isomer_Mix->Color_Check No (<5%) Flash_Chrom->Color_Check Charcoal Hot Filtration with Activated Carbon Color_Check->Charcoal Yes (Dark Red/Brown) Recrystallize Recrystallization (EtOH/Water or EtOAc/Heptane) Color_Check->Recrystallize No (Pale Yellow) Charcoal->Recrystallize Pure Pure Target Compound (>98% Purity) Recrystallize->Pure

Workflow for the isolation and purification of 3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile.

References

  • Title: Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection Source: Advances in Chemical Engineering and Science (SCIRP) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile

Welcome to the technical support center for the purification of 3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who enc...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key synthetic intermediate in high purity. We will address common issues in a direct question-and-answer format, providing not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.

Section 1: Initial Assessment of the Crude Extract

Before attempting any large-scale purification, a small-scale analysis is critical. This initial assessment prevents wasted time and materials by ensuring you select the most appropriate purification strategy from the outset.

Question: My crude product is a dark, sticky, or discolored solid. What is my first step?

Answer: Your first step is to characterize the crude mixture to understand the nature and number of impurities present. Do not proceed directly to a large-scale purification. An initial Thin-Layer Chromatography (TLC) analysis is essential.

The dark coloration is common for compounds containing a nitrophenyl group and may also indicate the presence of colored byproducts from side reactions involving the hydrazine starting material.[1] The physical state (oily vs. solid) gives clues about the presence of residual solvents or low-melting point impurities.

A logical workflow for initial assessment is crucial for an efficient purification process.

cluster_tlc_results TLC Results Interpretation cluster_actions Recommended Actions crude Crude Product (Dark/Oily Solid) tlc Perform TLC Analysis (Multiple Solvent Systems) crude->tlc nmr Optional: Take Crude ¹H NMR Spectrum crude->nmr baseline Baseline Material / Streaking? tlc->baseline spots How many spots? baseline->spots No deactivate Deactivate Silica Gel (Amine Additive) baseline->deactivate Yes color_spot Are spots colored? spots->color_spot column Proceed to Column Chromatography spots->column Multiple Spots recrystallize Attempt Direct Recrystallization spots->recrystallize One Major Spot charcoal Consider Charcoal Treatment color_spot->charcoal Yes deactivate->column Improves Separation charcoal->recrystallize Pre-treatment

Caption: Initial assessment workflow for crude product.

Section 2: Troubleshooting Guide

This section addresses the most common problems encountered during the purification of 3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile.

Question: My crude product is intensely colored (yellow, orange, or brown), and this color persists even after chromatography. How do I remove it?

Answer: Intense color is often due to highly conjugated impurities or degradation products. While the 2-nitrophenyl group itself imparts some color, deep coloration suggests other species that need removal. Activated charcoal treatment is a classic and effective method for adsorbing such colored impurities.[1][2]

Causality: Activated charcoal has a high surface area with a network of pores that trap large, flat, conjugated molecules (often the source of color) through van der Waals forces, while your smaller target molecule remains in solution.

Protocol 1: Decolorization with Activated Charcoal
  • Dissolution: Dissolve the crude or partially purified product in a suitable hot solvent (e.g., ethanol, ethyl acetate). Use a volume sufficient for complete dissolution at high temperature.

  • Charcoal Addition: Add a very small amount of activated charcoal (typically 1-2% by weight of your compound) to the hot solution.

    • Expert Tip: Using too much charcoal can lead to significant product loss as it can also adsorb your desired compound.[3]

  • Heating & Stirring: Gently heat and stir the mixture for 5-15 minutes. Do not boil excessively, as this can concentrate the solution and cause premature precipitation.

  • Hot Filtration: Quickly filter the hot solution through a pad of Celite or a fluted filter paper in a pre-heated funnel to remove the charcoal. This step must be done quickly to prevent the product from crystallizing in the funnel.

  • Purification: Proceed with either recrystallization by allowing the filtrate to cool or by concentrating the solvent for subsequent column chromatography.

Question: My TLC shows multiple spots with very similar Rf values. I suspect regioisomers. How can I achieve separation?

Answer: This is a classic challenge. The synthesis of substituted pyrazoles from unsymmetrical precursors frequently yields regioisomers, which often have very similar polarities, making them difficult to separate.[1] Your primary tool for this challenge will be optimized flash column chromatography.[2][4]

Causality: Regioisomers have the same molecular formula and functional groups, differing only in their spatial arrangement. This leads to subtle differences in their dipole moments and ability to hydrogen bond with the stationary phase. Effective separation requires maximizing the interaction differences with a carefully chosen mobile and stationary phase.

Table 1: TLC Solvent System Screening for Optimal Separation
Solvent SystemRatio (v/v)PolarityCharacteristics & Recommendations
Hexane / Ethyl Acetate90:10 to 50:50Low to MediumA standard starting point for many pyrazoles.[5] Adjust ratio to get the main spot an Rf of ~0.3.
Dichloromethane / Methanol99:1 to 95:5Medium to HighGood for more polar compounds. Be cautious, as high concentrations of methanol can dissolve silica gel.
Toluene / Acetone90:10 to 70:30MediumOffers different selectivity compared to ester-based systems and can sometimes resolve difficult spots.

Expert Tip: If you see streaking or tailing on the TLC plate, it is a strong indicator that your basic 3-amino group is interacting too strongly with the acidic silica gel.[6][7] This issue must be addressed before attempting column chromatography.

Question: My compound streaks badly on the TLC plate and gives poor separation and low recovery during column chromatography. What is happening?

Answer: This is a hallmark sign of an acid-base interaction between your basic aminopyrazole and the acidic surface of standard silica gel. The strong, sometimes irreversible, adsorption leads to band broadening (streaking) and product loss on the column.

Causality: The lone pair of electrons on the 3-amino group is basic and forms a strong hydrogen bond or an acid-base salt with the acidic silanol groups (Si-OH) on the surface of the silica gel. This prevents the compound from eluting cleanly.

The solution is to "deactivate" the silica gel by adding a small amount of a volatile base, like triethylamine (TEA), to the mobile phase.[2][6] The TEA will preferentially bind to the acidic sites on the silica, allowing your compound to pass through the column without strong, detrimental interactions.

Protocol 2: Purification via Flash Column Chromatography (Deactivated Silica)
  • TLC Optimization: First, find a solvent system (see Table 1) that provides good separation of your product from its impurities on the TLC plate. Add ~0.5-1% triethylamine to this solvent system and re-run the TLC. You should observe a significant improvement in spot shape (less streaking).

  • Column Packing: Pack a silica gel column using your optimized mobile phase (containing TEA).

  • Sample Loading: For best results, use the "dry loading" method.[6] Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane or acetone). Add a small amount of silica gel (2-3x the weight of your crude product) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column.

  • Elution: Run the column with the mobile phase containing TEA. You may use an isocratic (constant solvent ratio) or gradient (increasing polarity) elution based on your TLC analysis.

  • Fraction Collection & Analysis: Collect fractions and monitor them by TLC (using the eluent with TEA) to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed along with the eluent.

cluster_steps Deactivation & Chromatography Protocol start Streaking / Poor Separation on Silica Column cause Cause: Basic Amine Group Interacts with Acidic Silica start->cause solution Solution: Deactivate Silica cause->solution add_tea 1. Add 0.5-1% Triethylamine (TEA) to Mobile Phase solution->add_tea dry_load 2. Dry Load Sample onto Column add_tea->dry_load elute 3. Elute Column & Collect Fractions dry_load->elute analyze 4. Analyze Fractions by TLC elute->analyze outcome Result: Sharp Bands, Improved Separation & Recovery analyze->outcome

Caption: Troubleshooting workflow for poor chromatographic performance.

Question: My compound refuses to solidify and remains an oil, or it "oils out" during recrystallization. How can I obtain a crystalline solid?

Answer: This is a common frustration that usually points to two main culprits: 1) significant amounts of residual solvent, or 2) the presence of impurities that act as a "eutectic mixture," depressing the melting point of your compound. "Oiling out" during recrystallization happens when the saturated solution's temperature is above the melting point of the solute.[8]

Troubleshooting Steps:

  • Thoroughly Remove Solvent: First, ensure all volatile solvents are removed by placing the sample under high vacuum for several hours.

  • Try Scratching: Use a glass rod to scratch the inside surface of the flask below the level of the oil. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[3]

  • Add a Seed Crystal: If you have a tiny amount of pure, solid material, add a single speck to the oil to induce crystallization.[3]

  • Re-purify: If the above steps fail, it indicates that the compound is still impure. An additional round of column chromatography may be necessary.

  • Attempt Recrystallization: This is the most definitive method for obtaining high-purity crystalline material.

Protocol 3: Recrystallization

The key is finding a solvent or solvent pair where your compound is highly soluble when hot but poorly soluble when cold, while the impurities have the opposite solubility profile.[9]

A. Single-Solvent Recrystallization

  • Solvent Selection: In a small test tube, test solvents like ethanol, isopropanol, or ethyl acetate.[8] A good solvent will dissolve the compound poorly at room temperature but completely upon heating.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent dropwise until the solid just dissolves.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for forming pure, well-defined crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum.

B. Two-Solvent Recrystallization This method is used when no single solvent is ideal. You need a "good" solvent that dissolves the compound at all temperatures and a "bad" (or anti-solvent) in which the compound is insoluble. The two solvents must be miscible.[9] A common pair for pyrazoles is ethanol (good) and water (bad).[8]

  • Dissolution: Dissolve the compound in a minimal amount of the hot "good" solvent (e.g., ethanol).

  • Addition of Anti-solvent: While the solution is still hot, add the "bad" solvent (e.g., water) dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling, Isolation, and Drying: Follow steps 3-6 from the single-solvent method.

Table 2: Common Recrystallization Solvents for Pyrazole Derivatives
Solvent(s)TypeBoiling Point (°C)Notes
EthanolSingle78A very common and effective choice for aminopyrazoles.[8][10][11]
IsopropanolSingle82Similar to ethanol, can offer different solubility characteristics.[8]
DioxaneSingle101Reported for similar aminopyrazole-carbonitriles.[12] Use with appropriate ventilation.
Ethanol / WaterTwo-SolventVariableExcellent system; allows for fine-tuning of polarity.[8]
Acetone / HexaneTwo-SolventVariableGood for less polar compounds; be cautious of low boiling points.[8]

Section 3: Final Purity Confirmation

Question: I have a crystalline solid after purification. How do I confirm its purity?

Answer: Purity should be confirmed using a combination of methods:

  • TLC: The purified compound should appear as a single spot on a TLC plate (ideally in multiple solvent systems).

  • Melting Point: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically cause the melting point to be depressed and broadened.[13]

  • Spectroscopic Analysis:

    • ¹H NMR: The spectrum should be clean, with sharp peaks that integrate to the correct proton ratios. The absence of peaks corresponding to starting materials or solvents is crucial.

    • Mass Spectrometry (MS): Confirms the molecular weight of your compound.[7]

References

  • BenchChem. (2025). Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.
  • BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis.
  • BenchChem. (2025).
  • Discover ACS.
  • El-Mekabaty, A., et al. (2017).
  • El-Mekabaty, A., et al. (2017).
  • BenchChem. (2025).
  • SIELC. Separation of Pyrazole, 4-bromo-3,5-dimethyl- on Newcrom R1 HPLC column.
  • BenchChem. (2025). Recrystallization techniques for purifying pyrazole compounds.
  • Google Patents. (1975). Production of 3-aminopyrazoles.
  • MDPI. (2025). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds.
  • Physics & Maths Tutor. Organic Synthesis Organic Practical techniques.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • MDPI. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.
  • University of Colorado Boulder.
  • Royal Society of Chemistry. (2018). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach.
  • Der Pharma Chemica. (2016).
  • IntechOpen. (2016).
  • PMC. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.
  • BenchChem. (2025).

Sources

Optimization

Technical Support Center: Safe Scale-Up Synthesis of 3-Amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile

Welcome to the technical support guide for the synthesis of 3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile. This document is designed for researchers, chemists, and process development professionals.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile. This document is designed for researchers, chemists, and process development professionals. It provides in-depth technical guidance, troubleshooting protocols, and critical safety information to facilitate the safe and efficient scale-up of this important chemical intermediate. Our focus is on anticipating challenges, understanding the underlying chemical principles, and implementing robust safety measures.

Introduction and Pre-Scale-Up Safety Assessment

The synthesis of 3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile typically involves the condensation reaction between (2-nitrophenyl)hydrazine and an activated malononitrile equivalent, such as 2-(ethoxymethylene)malononitrile. While a straightforward transformation on a lab scale, scaling up introduces significant safety challenges primarily related to thermal management and the hazardous nature of the reagents.

A thorough risk assessment is non-negotiable before any scale-up attempt. The primary concerns are:

  • Highly Exothermic Reaction: Condensation and cyclization reactions are often exothermic.[1][2] On a larger scale, the reduced surface-area-to-volume ratio severely hampers heat dissipation, increasing the risk of a thermal runaway.[3]

  • Hazardous Reagents: Both (2-nitrophenyl)hydrazine and malononitrile present significant health and safety risks.

  • Thermal Instability: The reactants and potentially the product may decompose at elevated temperatures, which could be reached during an uncontrolled exotherm.[1][4]

Workflow for Pre-Scale-Up Assessment

This diagram outlines the essential steps before proceeding with a large-scale reaction.

cluster_prep Phase 1: Characterization cluster_plan Phase 2: Planning & Engineering cluster_exec Phase 3: Execution Lit_Review Literature Review & Reagent Hazard Analysis Calorimetry Reaction Calorimetry (RC1) & DSC on Reagents/Mixtures Lit_Review->Calorimetry Identify_Hazards Identify Critical Process Parameters & Failure Modes Calorimetry->Identify_Hazards Select_Equipment Select Appropriate Reactor & Cooling System Identify_Hazards->Select_Equipment Define_Controls Define Control Strategy (Dosing, Temp, Agitation) Select_Equipment->Define_Controls Emergency_Plan Develop Emergency Quench & Shutdown Protocol Define_Controls->Emergency_Plan Small_Scale Perform Small-Scale Test Run with New Controls Emergency_Plan->Small_Scale Analyze_Data Analyze Data & Confirm Thermal Profile Small_Scale->Analyze_Data Scale_Up Proceed with Incremental Scale-Up Analyze_Data->Scale_Up

Caption: Pre-Scale-Up Safety Assessment Workflow.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with the starting materials?

This synthesis involves materials with significant hazard profiles that must be managed with appropriate engineering controls and personal protective equipment (PPE).

ReagentCAS No.Key Hazards
(2-Nitrophenyl)hydrazine 3034-19-3Flammable solid, potentially explosive upon heating, toxic, skin/eye irritant.[5][6] Hydrazine derivatives are known convulsants and can cause CNS effects.[5]
Malononitrile 109-77-3Toxic if inhaled, swallowed, or absorbed through skin.[7][8] Causes severe irritation.[9] Can polymerize violently with strong bases or at temperatures >130°C.[4][9]
Ethanol (Solvent) 64-17-5Flammable liquid and vapor.

Always consult the most current Safety Data Sheet (SDS) for each chemical before use.

Q2: Why is thermal runaway a major concern for this reaction, and how can I prevent it?

A thermal runaway is an uncontrolled exothermic reaction where the rate of heat generation exceeds the rate of heat removal, leading to a rapid increase in temperature and pressure.[10][11] This can result in reactor failure and release of toxic materials.

Prevention is a multi-layered strategy:

  • Understanding the Exotherm: Before scaling up, use reaction calorimetry (RC1) to measure the heat of reaction, maximum heat release rate, and adiabatic temperature rise.[12][13] This data is crucial for designing a safe process.

  • Engineering Controls:

    • Reactor Choice: Use a jacketed reactor with a high-performance cooling system capable of handling the maximum expected heat output.[14]

    • Efficient Agitation: Ensure vigorous and constant stirring to maintain temperature uniformity and prevent localized hotspots.[13]

  • Procedural Controls:

    • Reverse Addition: Add the more reactive or concentrated reagent slowly (semi-batch mode) to a solution of the other. For this synthesis, slowly adding the (2-nitrophenyl)hydrazine solution to the malononitrile derivative is often preferred.

    • Controlled Dosing: Use a programmable pump for reagent addition at a rate that does not allow heat to accumulate.[13] The addition rate must be tied to the reactor's cooling capacity.

    • Dilution: Conducting the reaction at a lower concentration increases the thermal mass of the system, which can absorb more heat without a large temperature increase.[1]

Q3: What is the reaction mechanism and are there major side reactions?

The reaction proceeds via a nucleophilic attack of the hydrazine on the electron-deficient carbon of the malononitrile derivative, followed by an intramolecular cyclization and elimination to form the aromatic pyrazole ring.

R1 2-Nitrophenylhydrazine I1 Hydrazone Intermediate R1->I1 + R2 R2 2-(ethoxymethylene)malononitrile I2 Cyclized Intermediate I1->I2 Intramolecular Cyclization P 3-Amino-1-(2-nitrophenyl)-1H- pyrazole-4-carbonitrile I2->P - EtOH

Caption: Simplified reaction mechanism.

Common Side Reactions:

  • Hydrolysis: The nitrile group can be susceptible to hydrolysis, especially if acidic or basic impurities are present.[15]

  • Degradation: Starting materials or the product might degrade under harsh conditions (e.g., excessive heat from an exotherm).[15]

  • Polymerization: Malononitrile can polymerize in the presence of bases.[9] Careful control of pH is necessary.

Q4: Should I consider flow chemistry for this synthesis?

Yes, flow chemistry is an excellent strategy for mitigating the risks of highly exothermic and hazardous reactions.[16] By performing the reaction in a continuous stream through a microreactor or packed bed, several safety advantages are realized:

  • Superior Heat Transfer: The high surface-area-to-volume ratio allows for near-instantaneous removal of heat.[17]

  • Small Reaction Volume: Only a small amount of hazardous material is reacting at any given moment, preventing the accumulation of large quantities of energetic intermediates.[18][19]

  • Enhanced Control: Precise control over temperature, pressure, and residence time leads to better consistency and potentially higher yields.[16]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Poor Reagent Quality: Hydrazine derivatives can degrade over time. Malononitrile can be hygroscopic or contain impurities.[15]1. Use freshly opened or purified reagents. Verify purity by NMR or other appropriate analytical methods.
2. Incorrect Stoichiometry: Inaccurate weighing of reagents, especially on a larger scale.2. Double-check all calculations and ensure balances are calibrated. A slight excess (1.05-1.1 eq.) of one reagent may be beneficial; determine this empirically on a small scale.
3. Incomplete Reaction: Insufficient reaction time or temperature.3. Monitor the reaction by TLC or LC-MS to determine the optimal endpoint.[20] If the reaction stalls, a modest increase in temperature may be required, but this must be done with extreme caution and knowledge of the thermal hazard profile.
Formation of Impurities / Dark Coloration 1. Localized Hotspots: Inefficient mixing leading to areas of high temperature and decomposition.[13]1. Increase agitation speed. Ensure the stirrer is appropriately sized and positioned for the reactor volume. Consider a different impeller design for better mixing.
2. Reaction Temperature Too High: General reaction temperature is promoting side reactions or decomposition.2. Lower the reaction temperature. This will slow the reaction rate, so the addition time may need to be extended.
3. Air Sensitivity: One or more components may be sensitive to oxidation.3. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1]
Product Isolation Issues (e.g., Oiling Out) 1. Incorrect Crystallization Solvent: The chosen solvent system is not optimal for inducing crystallization.1. Perform small-scale solvent screening to find an appropriate anti-solvent or recrystallization solvent system.[1]
2. Residual Impurities: Impurities are inhibiting crystallization.2. Attempt to purify the crude material via a different method (e.g., trituration, flash chromatography on a small sample) to isolate pure material that can be used for seeding.
Uncontrolled Temperature Spike (Exotherm) 1. Addition Rate Too Fast: Reagents are being added faster than the cooling system can remove the generated heat.[1]1. IMMEDIATELY STOP ADDITION. Maximize cooling.[13] If the temperature continues to rise toward a critical limit, execute the pre-planned emergency quench procedure. For future runs, significantly reduce the addition rate.
2. Cooling System Failure: Loss of coolant flow or circulator malfunction.2. IMMEDIATELY STOP ADDITION. Switch to a backup cooling source if available. Prepare for emergency quenching.[13]
3. Agitation Failure: Stirrer has stopped, leading to a build-up of unreacted material and a localized, rapid reaction.3. IMMEDIATELY STOP ADDITION. Attempt to re-start agitation. If unsuccessful, prepare for emergency quenching as the accumulated reagent may react very quickly once mixing is restored.[14]
Thermal Runaway Emergency Response

This decision tree outlines immediate actions in the event of a temperature excursion.

Start Temperature Excursion Detected (T > T_setpoint) Stop_Addition Step 1: STOP ALL REAGENT ADDITION Start->Stop_Addition Max_Cooling Step 2: MAXIMIZE COOLING Stop_Addition->Max_Cooling Monitor_T Monitor Temperature and Rate of Rise (dT/dt) Max_Cooling->Monitor_T Is_Controlled Is Temperature Decreasing? Monitor_T->Is_Controlled Continue_Monitoring Continue Monitoring Until Stable Is_Controlled->Continue_Monitoring Yes Prepare_Quench Prepare Emergency Quench System Is_Controlled->Prepare_Quench No Is_Critical Is Temperature Approaching T_critical (e.g., T_onset_decomposition)? Prepare_Quench->Is_Critical Is_Critical->Monitor_T No Execute_Quench EXECUTE EMERGENCY QUENCH PROTOCOL Is_Critical->Execute_Quench Yes Evacuate Evacuate Area Execute_Quench->Evacuate

Caption: Emergency Response Decision Tree for Thermal Excursions.

Experimental Protocols

Disclaimer: These protocols are for informational purposes only. All procedures must be thoroughly evaluated and adapted for specific laboratory and scale-up conditions by qualified personnel.

Lab-Scale Protocol (Illustrative)
  • Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, temperature probe, and addition funnel under a nitrogen atmosphere, add 2-(ethoxymethylene)malononitrile (1.0 eq) and ethanol (5 volumes).

  • Reagent Solution: In a separate beaker, dissolve (2-nitrophenyl)hydrazine (1.05 eq) in ethanol (3 volumes).

  • Reaction: Cool the flask contents to 0-5 °C using an ice bath. Slowly add the hydrazine solution via the addition funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Stirring: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Isolation: The product often precipitates from the reaction mixture. Cool the mixture back to 0-5 °C to maximize precipitation. Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Key Parameter Considerations for Scale-Up
ParameterLab-Scale (e.g., 10g)Pilot-Scale (e.g., 1kg)Rationale for Change
Reactor Round-bottom flaskJacketed glass reactorProvides controlled heating/cooling and better containment.[14]
Agitation Magnetic stirrerOverhead mechanical stirrer (e.g., turbine or pitched blade)Ensures homogeneity in a larger volume; magnetic stirring is insufficient.[13]
Addition Time 30-45 minutes4-8 hours (or longer)Addition rate must be limited by the heat removal capacity of the reactor to prevent thermal accumulation.[1]
Temperature Control Ice bathRefrigerated circulatorProvides precise, reliable, and automated temperature control.[13]
Monitoring Manual temperature checksAutomated temperature probe with logging and alarmsEnsures continuous monitoring and immediate alerts for deviations.[13]
Quench System Beaker of quenching agent nearbyDedicated quench vessel with a transfer line to the reactorAllows for rapid, safe neutralization of the reaction in an emergency.[13]

References

  • Scribd. (n.d.). Safety and Runaway Prevention in Batch. [Link][21]

  • Jørgensen, C. G., et al. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Organic Process Research & Development. [Link][3]

  • Schmidt, J., et al. (2022). Protection of Chemical Reactors Against Exothermal Runaway Reactions with Smart Overpressure Protection Devices. Chemie Ingenieur Technik. [Link][10]

  • Jørgensen, C. G., et al. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3-5-Diamino-1H-Pyrazole, Disperazol. MDPI. [Link][18]

  • Patsnap. (2025). Control Strategies For Managing Exothermic Reactions In Flow. [Link][16]

  • Cole-Parmer. (2005). Material Safety Data Sheet - Malononitrile, 99%. [Link][7]

  • NJ Department of Health. (n.d.). Hazard Substance Fact Sheet: Malononitrile. [Link][22]

  • IRJET. (2022). Chemical Reaction Hazards – Safety Precaution & Thermal Runaway Reaction Prevention. [Link][14]

  • ILO and WHO. (2021). International Chemical Safety Cards (ICSC) 1466 - Malononitrile. [Link][9]

  • ResearchGate. (n.d.). A Study on Preventing Runaway Reaction of Batch Reactor by Installing the Safety Instrumented System (SIS). [Link][11]

  • CDC - NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Malononitrile. [Link][8]

  • Process Safety and Environmental Protection. (2022). Practical approach to prediction and prevention of runaway reactions. [Link][12]

  • The Chemistry Blog. (2024). Exothermic Reactions Explained. [Link][2]

  • ACS Publications. (2015). Heat Management in Microreactors for Fast Exothermic Organic Syntheses—First Design Principles. [Link][17]

  • DSpace@MIT. (n.d.). A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines. [Link][19]

  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. [Link][23]

  • National Center for Biotechnology Information. (n.d.). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. [Link][24]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for Purity Assessment of 3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile

Introduction: The Criticality of Purity in Pharmaceutical Intermediates In the landscape of drug development, the purity of an active pharmaceutical ingredient (API) is non-negotiable. This principle extends to its precu...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

In the landscape of drug development, the purity of an active pharmaceutical ingredient (API) is non-negotiable. This principle extends to its precursors and key intermediates, such as 3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile. This molecule, featuring a substituted pyrazole core, is a vital building block in the synthesis of various therapeutic agents.[1][2] Its purity directly impacts the quality, safety, and efficacy of the final drug product. Therefore, a robust, reliable, and validated analytical method is imperative for its quality control.

This guide provides an in-depth, scientifically grounded framework for the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for determining the purity of 3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile. We will move beyond a simple checklist of validation parameters, delving into the scientific rationale behind each step and presenting a self-validating protocol system. The objective is to demonstrate that the analytical procedure is unequivocally fit for its intended purpose, a cornerstone of regulatory compliance and good science.[3][4] This guide adheres to the principles outlined by the International Council for Harmonisation (ICH) in its Q2(R2) guideline, which provides a comprehensive framework for analytical procedure validation.[3][5][6]

Method Development: A Scientifically-Driven Approach

Before validation can commence, a suitable chromatographic method must be developed. For 3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile, a molecule with aromatic systems and polar functional groups (amino, nitrile), RP-HPLC is the technique of choice.[7][8]

Proposed Chromatographic Conditions:

  • Instrument: HPLC system with a quaternary pump, autosampler, column thermostat, and Photodiode Array (PDA) or UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size. (A C18 stationary phase provides excellent retention for moderately non-polar molecules through hydrophobic interactions).

  • Mobile Phase: Isocratic elution with Acetonitrile and 0.02 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) in a 60:40 (v/v) ratio. (The buffer is crucial for suppressing the ionization of the amino group, ensuring a single analyte species and symmetrical peak shape).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. (Temperature control ensures reproducible retention times).

  • Detection Wavelength: 254 nm. (The nitrophenyl chromophore is expected to have strong absorbance at this wavelength, providing high sensitivity).

  • Injection Volume: 10 µL.

  • Diluent: Mobile Phase.

The Validation Workflow: An Interconnected System

Method validation is not a series of disconnected tests but a holistic process where each parameter builds upon the others to create a comprehensive picture of the method's performance.

HPLC_Validation_Workflow Dev Method Development SST System Suitability (Pre-requisite) Dev->SST Define SST Criteria Spec Specificity (Forced Degradation) SST->Spec Lin Linearity & Range Spec->Lin Confirms Peak Purity Report Validation Report Spec->Report Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Lin->Prec LOD LOD & LOQ Lin->LOD Rob Robustness Lin->Rob Defines Nominal Conditions Acc->Report Prec->Report LOD->Report Rob->Report

Caption: Overall workflow for HPLC method validation.

Specificity: Proving Selectivity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9][10][11] For a purity assay, this is the most critical parameter. It is demonstrated through forced degradation studies, which intentionally stress the drug substance to generate potential degradation products.[12][13][14]

Experimental Protocol: Forced Degradation
  • Prepare Stock Solution: Prepare a stock solution of 3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile at 1.0 mg/mL in the diluent.

  • Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 100 µg/mL.

  • Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 1N NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration of 100 µg/mL.

  • Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL.

  • Thermal Degradation: Expose the solid powder to 105°C for 48 hours. Dissolve and dilute to a final concentration of 100 µg/mL.

  • Photolytic Degradation: Expose a solution (100 µg/mL) to UV light (254 nm) for 24 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the proposed HPLC method with a PDA detector.

Trustworthiness Check: The use of a PDA detector is crucial here. It allows for a peak purity analysis, which compares the UV spectra across the entire peak. A pure peak will have a consistent spectrum, confirming that no other component is co-eluting.[15]

Data Presentation: Specificity & Forced Degradation Results
Stress Condition% Assay of Main Peak% DegradationResolution (Rs) to Closest ImpurityPeak Purity
Unstressed Control99.8%N/AN/APass (>990)
Acid (1N HCl, 80°C)88.2%11.6%2.5Pass (>990)
Base (1N NaOH, 80°C)91.5%8.3%3.1Pass (>990)
Oxidation (30% H₂O₂)85.7%14.1%2.1Pass (>990)
Thermal (105°C)97.9%1.9%>2.0Pass (>990)
Photolytic (UV 254nm)94.6%5.2%>2.0Pass (>990)
Acceptance Criteria Significant degradation (5-20%)[14]Main peak should be spectrally pure and well-resolved (Rs > 2.0) from any degradation products.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[16][17] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[8][18]

Experimental Protocol: Linearity
  • Prepare Stock Solution: Prepare a stock solution of the reference standard at 1000 µg/mL.

  • Prepare Calibration Standards: Perform serial dilutions to prepare at least five concentration levels covering the expected range. For a purity assay, this is typically 50% to 150% of the target analytical concentration (e.g., 100 µg/mL). This would yield concentrations of 50, 75, 100, 125, and 150 µg/mL.

  • Analysis: Inject each concentration in triplicate.

  • Data Analysis: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).

Data Presentation: Linearity Results
Concentration (µg/mL)Mean Peak Area (n=3)
50451,230
75674,550
100901,100
1251,123,800
1501,350,500
Linear Regression Output
Correlation Coefficient (r²) 0.9998
Slope 8995
Y-Intercept 1550
Range 50 - 150 µg/mL
Acceptance Criteria r² ≥ 0.999[16]

Accuracy

Accuracy represents the closeness of the test results to the true value.[8][19] It is typically assessed using a recovery study on spiked samples.

Experimental Protocol: Accuracy
  • Prepare Spiked Samples: If a placebo or matrix is available, spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). If no matrix is available, accuracy can be determined by assaying a known purity reference standard. For this guide, we assume a recovery study.

  • Prepare nine samples in total: three replicates at each of the three concentration levels.

  • Analysis: Analyze all samples and calculate the percent recovery.

Data Presentation: Accuracy (Recovery) Results
Concentration LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80% (n=3)80.079.899.75%
100% (n=3)100.0100.5100.50%
120% (n=3)120.0119.499.50%
Mean % Recovery 99.92%
Acceptance Criteria Mean recovery of 98.0% to 102.0% for an assay.[19][20][21]

Precision

Precision is the measure of agreement among a series of measurements. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Assesses precision over a short time interval under the same conditions.[22]

  • Intermediate Precision: Assesses within-laboratory variations, such as different days, analysts, or equipment.[23]

Experimental Protocol: Precision
  • Repeatability: Prepare six individual samples at 100% of the target concentration (100 µg/mL). Analyze them and calculate the Relative Standard Deviation (%RSD) of the results.

  • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst or on a different instrument. Compare the results from both studies.

Data Presentation: Precision Results
ParameterDay 1 / Analyst 1Day 2 / Analyst 2
Number of Samples (n) 66
Mean Assay (%) 99.85%99.79%
Standard Deviation 0.350.41
% RSD (Repeatability) 0.35% 0.41%
Overall Mean (n=12) \multicolumn{2}{c}{99.82%}
Overall % RSD (Intermediate) \multicolumn{2}{c}{0.45% }
Acceptance Criteria %RSD ≤ 2.0% for assay of a drug substance.[8][20]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • LOD: The lowest amount of analyte that can be detected but not necessarily quantified as an exact value.[24]

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[24]

These parameters are crucial for impurity testing but are also good practice to establish for a purity assay. They are often determined based on the standard deviation of the response and the slope of the calibration curve.[25][26]

Experimental Protocol: LOD & LOQ
  • Method: Use the data from the linearity study.

  • Calculation:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

  • Verification: Prepare solutions at the calculated LOQ concentration and inject multiple times (e.g., n=6) to confirm that the precision (%RSD) and accuracy are acceptable at this level.

Data Presentation: LOD & LOQ Results
ParameterValue
Slope (S)8995
Std. Dev. of Intercept (σ)1250
Calculated LOD (µg/mL) 0.46
Calculated LOQ (µg/mL) 1.39
Verification at LOQ (%RSD, n=6) 3.8%
Acceptance Criteria LOQ should be verifiable with acceptable precision (e.g., %RSD ≤ 10%).

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[27][28][29]

Experimental Protocol: Robustness
  • Identify Parameters: Select critical method parameters to vary, such as:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 5 °C)

    • Mobile Phase Composition (± 2% absolute organic content)

    • Mobile Phase pH (± 0.2 units)

  • Analysis: Analyze a system suitability solution under each modified condition.

  • Evaluation: Evaluate the impact on system suitability parameters (e.g., retention time, resolution, tailing factor).

Robustness_Factors Method Nominal Method Flow Flow Rate (± 10%) Method->Flow Temp Temperature (± 5°C) Method->Temp Org Organic % (± 2%) Method->Org pH pH (± 0.2) Method->pH RT Retention Time Flow->RT Res Resolution Flow->Res TF Tailing Factor Flow->TF Temp->RT Temp->Res Temp->TF Org->RT Org->Res Org->TF pH->RT pH->Res pH->TF

Caption: Factors and responses evaluated during robustness testing.

Data Presentation: Robustness Results
Parameter VariedRetention Time (min)Resolution (Rs)Tailing Factor (Tf)System Suitability
Nominal Condition 8.52 >2.0 1.15 Pass
Flow Rate (+0.1 mL/min)7.75>2.01.16Pass
Flow Rate (-0.1 mL/min)9.46>2.01.14Pass
Temperature (+5 °C)8.31>2.01.12Pass
Temperature (-5 °C)8.75>2.01.18Pass
Organic % (+2%)7.98>2.01.15Pass
Organic % (-2%)9.11>2.01.14Pass
Acceptance Criteria All system suitability criteria (e.g., Rs > 2.0, Tf ≤ 1.5) must be met under all varied conditions.

Comparison with an Alternative: The UPLC Advantage

While the validated RP-HPLC method is robust and reliable, advancements in liquid chromatography offer alternatives. Ultra-High-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm), leading to significant performance gains.

Comparative Performance Data
ParameterValidated RP-HPLC MethodProjected UPLC MethodAdvantage of UPLC
Analysis Time ~12 minutes~3 minutesFaster throughput, reduced cost per sample
Solvent Consumption ~12 mL per run~1.5 mL per runGreener, lower solvent purchase & disposal costs
Resolution (Rs) > 2.0> 3.5Better separation of closely eluting impurities
Sensitivity (LOQ) 1.39 µg/mL~0.4 µg/mLSharper peaks lead to higher signal-to-noise
System Pressure ~1500 psi~9000 psiRequires specialized UPLC instrumentation

Expert Insight: The choice between HPLC and UPLC depends on the laboratory's needs. For routine QC with a limited number of samples, the validated HPLC method is perfectly suitable. However, for high-throughput screening or when enhanced resolution is needed to separate complex impurity profiles, transferring and re-validating this method on a UPLC system would be a worthwhile investment. The fundamental validation principles described in this guide would remain identical.

Final Conclusion

This guide has detailed a comprehensive validation strategy for an RP-HPLC method intended for the purity assessment of 3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile. By systematically evaluating specificity, linearity, range, accuracy, precision, sensitivity, and robustness, we have demonstrated that the proposed method is fit for its intended purpose. The experimental protocols and acceptance criteria, grounded in ICH guidelines, provide a self-validating framework that ensures data integrity and regulatory compliance. The comparison with UPLC technology highlights a pathway for future method enhancement, emphasizing the continuous evolution of analytical science. A validated method is not merely a regulatory requirement; it is the bedrock of confidence in the quality and safety of pharmaceutical products.

References

  • Q2(R2) Validation of Analytical Procedures . U.S. Food and Drug Administration. [Link]

  • FDA Guidance on Analytical Method Validation . Scribd. [Link]

  • What Is HPLC Method Robustness Assessment and Its Importance? . Altabrisa Group. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance . ProPharma. [Link]

  • Linearity and Range in Analytical Method Validation by HPLC . Industrial Pharmacist. [Link]

  • Robustness Parameters in HPLC: pH, Flow Rate, and Temperature . Pharma Validation. [Link]

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development . Open Access Journals. [Link]

  • Experimental Comparison of the Different Approaches To Estimate LOD and LOQ of an HPLC Method . ACS Publications. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation . AAPS. [Link]

  • Implementing Robustness Testing for HPLC Methods . Separation Science. [Link]

  • Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide . Altabrisa Group. [Link]

  • 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School . AAPS. [Link]

  • Calculating LOD and LOQ for HPLC and UV Methods . Pharma Validation. [Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies . ijarsct. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics . U.S. Food and Drug Administration. [Link]

  • HPLC analytical tips: What is 'specificity'? . Biorelevant.com. [Link]

  • HPLC Method Validation: Key Parameters and Importance . assayprism.com. [Link]

  • Robustness Tests . LCGC International. [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 . European Medicines Agency. [Link]

  • A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method . PMC. [Link]

  • What is meant by the limit of detection and quantification (LOD / LOQ)? . Quality Assistance. [Link]

  • Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve . Separation Science. [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 . ECA Academy. [Link]

  • A practical guide to forced degradation and stability studies for drug substances . Onyx Scientific. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies . LCGC International. [Link]

  • Hplc method development and validation: an overview . SciSpace. [Link]

  • A Guide to Analytical Method Validation . Waters Corporation. [Link]

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  • Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method . Pharmaceutical Sciences. [Link]

  • How To Perform Linearity and Range In Method Validation: Easy Tips . PharmaGuru. [Link]

  • HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance . Mastelf. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity . IJCPA. [Link]

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Comparative

Comparative Analysis of 3-Amino-1-(nitrophenyl)-1H-pyrazole-4-carbonitrile Isomers: Ortho vs. Para Substitutions in Drug Design

The pyrazole-4-carbonitrile scaffold is a privileged structure in medicinal chemistry, serving as a critical building block for kinase inhibitors, anti-inflammatory agents, and antimicrobial drugs[1]. When functionalizin...

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Author: BenchChem Technical Support Team. Date: March 2026

The pyrazole-4-carbonitrile scaffold is a privileged structure in medicinal chemistry, serving as a critical building block for kinase inhibitors, anti-inflammatory agents, and antimicrobial drugs[1]. When functionalizing the N1 position with a nitrophenyl group, the regiochemistry of the nitro substituent—specifically ortho (2-nitrophenyl) versus para (4-nitrophenyl)—fundamentally alters the molecule's 3D conformation, electronic distribution, and pharmacological profile.

As an application scientist, understanding the causality behind these structural differences is paramount for rational drug design. This guide provides an in-depth comparative analysis of 3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile and its 4-nitrophenyl isomer , detailing their structural dynamics, divergent reactivities, and self-validating experimental workflows.

Structural and Electronic Causality: The Ortho vs. Para Dichotomy

The position of the nitro group dictates the spatial relationship between the phenyl ring and the pyrazole core, leading to profound downstream effects on reactivity and target binding.

Steric Inhibition of Resonance vs. Coplanarity

In the 4-nitrophenyl (para) isomer , the nitro group is positioned distally from the N1-pyrazole linkage. This lack of steric hindrance allows the phenyl and pyrazole rings to adopt a nearly coplanar conformation. Consequently, the strong electron-withdrawing resonance effect (-M) of the nitro group is transmitted efficiently across the entire extended π -system, reducing the nucleophilicity of the 3-amino group[2].

Conversely, the 2-nitrophenyl (ortho) isomer suffers from severe steric clash between the bulky ortho-nitro oxygen atoms and the pyrazole C5-proton. To relieve this strain, the molecule twists, forcing the phenyl ring out of the pyrazole plane[3]. This orthogonal geometry breaks the π -conjugation between the rings (steric inhibition of resonance). The nitro group's influence on the pyrazole core is therefore restricted primarily to its inductive effect (-I), fundamentally altering the electronic landscape of the molecule.

Quantitative Data Comparison
Property / Parameter3-Amino-1-(2-nitrophenyl)-... (Ortho)3-Amino-1-(4-nitrophenyl)-... (Para)Causality / Implication
N1-Phenyl Dihedral Angle ~60° – 80° (Twisted)~0° – 15° (Coplanar)Steric clash of ortho-NO₂ with pyrazole C5-H forces an out-of-plane twist[3].
Electronic Effect on Core Strong Inductive (-I), Weak Resonance (-M)Strong Inductive (-I) & Resonance (-M)Coplanarity in para allows full delocalization; ortho relies on field effects[2].
Intramolecular Reactivity High (Reductive Cyclization)NoneProximity of ortho-NO₂ allows reduction to an amine and subsequent ring closure.
Target Affinity (ASIC-1α) Reduced AffinityEnhanced AffinityPara substitution improves interaction with peripheral receptors due to linear profile[4].

Divergent Synthetic Pathways and Reactivity

The conformational differences between the isomers dictate their utility in library synthesis. The para-isomer is typically utilized for linear or bicyclic extensions (e.g., standard pyrazolo[3,4-d]pyrimidines). However, the ortho-isomer offers a unique synthetic advantage: the proximity of the nitro group to the pyrazole core allows for reductive cyclization, enabling the synthesis of complex tricyclic scaffolds (e.g., pyrazolo-quinazolines) that are inaccessible via the para-isomer.

G O_Iso 2-Nitrophenyl Isomer (Ortho) Steric Steric Hindrance Twisted N1-Phenyl O_Iso->Steric Proximity Effect P_Iso 4-Nitrophenyl Isomer (Para) Coplanar Coplanar Alignment Max Conjugation P_Iso->Coplanar Unrestricted Tri Reductive Cyclization (Tricyclic Scaffolds) Steric->Tri Intramolecular Bi Intermolecular Rxns (Bicyclic Scaffolds) Coplanar->Bi Standard Extension

Fig 1: Conformational divergence and resulting synthetic pathways of ortho vs. para isomers.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols incorporate built-in validation steps to confirm regiochemistry and biological efficacy.

Protocol 1: Regioselective Synthesis & NMR Validation

The condensation of arylhydrazines with (ethoxymethylene)malononitrile typically yields the kinetic 5-amino isomer[5]. Accessing the 3-amino isomer requires careful chromatographic separation and rigorous structural validation.

Step-by-Step Methodology:

  • Condensation: Dissolve 1.0 eq of 2-nitrophenylhydrazine (or 4-nitrophenylhydrazine) and 1.1 eq of (ethoxymethylene)malononitrile in absolute ethanol. Reflux for 4-6 hours under an inert atmosphere[5].

  • Monitoring: Track the reaction via TLC (Hexane:EtOAc 7:3). Two distinct spots will typically appear, corresponding to the 3-amino and 5-amino regioisomers.

  • Purification: Concentrate the solvent in vacuo and subject the crude mixture to flash column chromatography. The less polar fraction is generally the 3-amino isomer due to its inability to form the same intramolecular hydrogen bonding networks as the 5-amino counterpart.

  • Self-Validating Step (2D NOESY NMR): Causality of choice: 1D NMR cannot definitively distinguish the 3-amino from the 5-amino isomer. Perform a 2D NOESY NMR experiment.

    • Validation: For the isolated 3-amino isomer , you must observe a strong NOE cross-peak between the pyrazole C5-H and the ortho-protons of the N1-nitrophenyl ring. Crucially, there will be no cross-peak between the NH₂ protons and the nitrophenyl protons. If an NH₂-to-phenyl cross-peak is observed, you have isolated the kinetic 5-amino isomer.

Protocol 2: In Vitro Target Affinity Assay (ASIC-1α Profiling)

The para substitution has been shown to improve interaction with peripheral opioid receptors, while ortho substitution reduces ASIC-1α channel affinity due to steric clashes within the binding pocket[4].

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO (Chinese Hamster Ovary) cells and transiently transfect them with human ASIC-1α plasmids using a standard lipofection protocol.

  • Electrophysiology Setup: 48 hours post-transfection, seed cells onto glass coverslips. Utilize a whole-cell patch-clamp configuration. Maintain the holding potential at -70 mV.

  • Compound Application: Perfuse the cells with an extracellular solution (pH 7.4). Induce ASIC-1α currents by rapidly dropping the perfusate pH to 5.0 for 5 seconds. Apply the synthesized ortho or para isomers at varying concentrations (0.1 μM to 100 μM) during the acidic pulse.

  • Self-Validating Step (Positive Control): Include a known ASIC-1α inhibitor (e.g., Amiloride or PcTx1) in a parallel run. If the positive control fails to inhibit the acid-induced current, the cell expression or perfusion system is compromised, invalidating the test compound data.

G Synth 1. Regioselective Synthesis (Hydrazine + Malononitrile) Purif 2. Chromatographic Purification (Isomer Separation) Synth->Purif Valid 3. NMR Validation (NOESY) (Self-Validating Check) Purif->Valid Assay 4. In Vitro Affinity Assay (Target Profiling) Valid->Assay

Fig 2: Self-validating experimental workflow from synthesis to in vitro pharmacological profiling.

Conclusion & Pharmacological Implications

The choice between 3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile and its 4-nitrophenyl isomer is not merely a matter of functional group availability; it is a strategic decision that dictates the 3D topology of the drug candidate. The para-isomer provides a flat, highly conjugated system ideal for intercalating into narrow hydrophobic pockets (e.g., specific kinase hinge regions) and peripheral receptors[4]. Conversely, the ortho-isomer's twisted conformation provides a unique vector for out-of-plane binding and serves as an exclusive precursor for complex tricyclic drug scaffolds.

By employing rigorous, self-validating protocols—such as NOESY NMR for regiochemical confirmation and controlled patch-clamp electrophysiology—researchers can confidently leverage these structural nuances to optimize target affinity and selectivity.

Sources

Validation

Comparative Reactivity of 3-Amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile in Cross-Coupling Reactions

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: C–N Cross-Coupling (Buchwald-Hartwig Amination) and Tandem Reactivity Executive Summary & Structural Causality In modern drug discovery...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: C–N Cross-Coupling (Buchwald-Hartwig Amination) and Tandem Reactivity

Executive Summary & Structural Causality

In modern drug discovery, functionalized pyrazoles are privileged scaffolds. Among them, 3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile (ANPC) [CAS: 1306606-73-4] stands out as a highly versatile, yet electronically demanding, building block [4].

Unlike standard electron-rich aminopyrazoles, ANPC possesses three competing functional domains:

  • The 3-Amino Group: The primary nucleophilic site for cross-coupling.

  • The 4-Carbonitrile Group: A strong electron-withdrawing group (EWG) that drastically reduces the nucleophilicity of the adjacent amine via mesomeric (-M) and inductive (-I) effects.

  • The 1-(2-Nitrophenyl) Group: Imparts significant steric hindrance (ortho-effect) and serves as a latent reactive site for post-coupling reductive cyclization.

The Causality of Reactivity: The combined EWG effects of the nitrile and nitro groups make the 3-amino nitrogen a poor nucleophile, slowing down its coordination to Palladium during catalytic cross-coupling. However, this same electronic withdrawal significantly lowers the pKₐ of the amine protons. Consequently, while coordination is hindered, base-mediated deprotonation is accelerated. Understanding this dichotomy is critical for selecting the correct catalyst-ligand-base system [1].

Comparative Cross-Coupling Performance

To objectively evaluate ANPC, we must compare its reactivity profile against standard pyrazole alternatives in a benchmark Buchwald-Hartwig amination (e.g., coupling with 4-bromotoluene).

Table 1: Comparative Reactivity & Optimal Conditions
SubstrateElectronic NatureOptimal Pd Catalyst SystemBase / SolventTypical Yield (%)
3-Amino-1-methylpyrazole Electron-rich, high nucleophilicityPd(OAc)₂ / BINAPt-BuONa / Toluene85 - 95%
5-Amino-1-phenylpyrazole Moderate nucleophilicity, sterically hinderedPd₂(dba)₃ / BrettPhosNaOtBu / Dioxane70 - 85%
ANPC (Target) Highly deactivated, highly acidic -NH₂ Pd₂(dba)₃ / Xantphos Cs₂CO₃ / Dioxane 65 - 80%

Data synthesis based on established reactivity trends for deactivated heterocyclic amines [2, 3].

Why Xantphos and Cs₂CO₃? Standard ligands like BINAP fail with ANPC because the deactivated amine struggles to drive the catalytic cycle forward. Xantphos , a bidentate ligand with a wide bite angle (~111°), enforces a specific steric geometry on the Pd(II) intermediate that dramatically accelerates the reductive elimination step, compensating for the sluggish initial coordination [1]. Furthermore, strong bases like t-BuONa can degrade the sensitive nitro and nitrile groups; Cs₂CO₃ is utilized because the enhanced acidity of ANPC's amine allows for efficient deprotonation by this milder inorganic base.

Mechanistic Pathway & Catalytic Logic

The following diagram illustrates the specific catalytic logic required to overcome the electronic deactivation of ANPC during C–N coupling.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Ar-X cleavage) Pd0->OxAdd + Ar-X AmineCoord Amine Coordination (Slowed by 4-CN/NO2) OxAdd->AmineCoord + ANPC Deprotonation Base Deprotonation (Enhanced by 4-CN acidity) AmineCoord->Deprotonation + Cs2CO3 RedElim Reductive Elimination (Driven by Xantphos) Deprotonation->RedElim RedElim->Pd0 - Product

Caption: Catalytic logic of Buchwald-Hartwig amination for deactivated aminopyrazoles.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system for the Buchwald-Hartwig coupling of ANPC with an aryl bromide.

Step-by-Step Methodology
  • Preparation (Strictly Anhydrous): In an oven-dried Schlenk tube equipped with a magnetic stir bar, add ANPC (1.0 equiv, 0.5 mmol), the aryl bromide (1.2 equiv, 0.6 mmol), Pd₂(dba)₃ (0.05 equiv, 5 mol%), Xantphos (0.1 equiv, 10 mol%), and anhydrous Cs₂CO₃ (2.0 equiv, 1.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with Argon (repeat 3 times) to prevent oxidative degradation of the Pd(0) catalyst.

  • Solvent Addition & Reaction: Add anhydrous 1,4-dioxane (5.0 mL) via syringe. Seal the tube and heat the reaction mixture at 100 °C in a pre-heated oil bath for 12–16 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.

Validation Checkpoints (E-E-A-T)
  • TLC Monitoring: ANPC is highly UV-active. Successful conversion is marked by the disappearance of the baseline-adjacent starting material spot (in 30% EtOAc/Hexanes) and the emergence of a higher Rf product spot.

  • LC-MS Verification: The starting material exhibits a precise mass of 229.07, yielding an [M+H]⁺ peak at m/z 230.1. Look for the corresponding mass shift of the target secondary amine.

  • ¹H NMR Confirmation: The most definitive proof of causality is the disappearance of the broad -NH₂ singlet at ~6.2 ppm (in DMSO-d₆) and the appearance of a distinct, downfield secondary amine proton (-NH-) at ~8.5–9.5 ppm, confirming successful C–N bond formation without nitrile hydrolysis.

Advanced Workflow: Tandem Cyclization

The true strategic value of ANPC in drug development is the latent reactivity of the 1-(2-nitrophenyl) group. Following cross-coupling, the nitro group can be reduced to an aniline, triggering an intramolecular cyclization cascade to form complex fused polycycles (e.g., pyrazolo-quinoxalines or benzimidazoles) [2].

ReactivityWorkflow Start 3-amino-1-(2-nitrophenyl) -1H-pyrazole-4-carbonitrile Path1 Buchwald-Hartwig C-N Coupling (Pd-Catalyzed) Start->Path1 Aryl Halide Base, Ligand Path2 Nitro Reduction (Fe/NH4Cl or Pd/C) Start->Path2 Product1 N-Aryl/Alkyl Derivative Path1->Product1 Intermediate 1-(2-aminophenyl) Derivative Path2->Intermediate Product1->Path2 Sequential Reduction Tandem Intramolecular Cyclization Intermediate->Tandem Catalyst/Heat Fused Fused Pyrazolo Polycycle Tandem->Fused

Caption: Workflow comparing direct cross-coupling vs. tandem reductive cyclization pathways.

References

  • Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Direct access to 3-aminoindazoles by Buchwald-Hartwig C-N coupling ResearchGate (Tetrahedron) URL:[Link]

  • Preparation and Chemistry of 3/5-Halogenopyrazoles Chemical Reviews URL:[Link]

Comparative

FT-IR spectra comparison of 3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile and its precursors

As a Senior Application Scientist, tracking the synthesis of complex heterocycles requires more than just following a recipe; it demands a deep understanding of how molecular transformations manifest in spectroscopic dat...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, tracking the synthesis of complex heterocycles requires more than just following a recipe; it demands a deep understanding of how molecular transformations manifest in spectroscopic data. The synthesis of 3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile from its precursors—2-nitrophenylhydrazine (2-NPH) and ethoxymethylenemalononitrile (EMMN) —is a classic example of a tandem condensation-cyclization reaction.

This guide provides an objective, data-driven comparison of the Fourier-Transform Infrared (FT-IR) spectra of the product and its precursors. By understanding the causality behind the appearance and disappearance of specific vibrational bands, researchers can establish a self-validating system for real-time reaction monitoring.

Mechanistic Rationale & Workflow

The formation of the pyrazole core involves a nucleophilic attack of the hydrazine nitrogen on the electron-deficient alkene of EMMN, followed by the elimination of ethanol to form a hydrazone intermediate. Subsequent intramolecular cyclization via the attack of the secondary nitrogen on the nitrile carbon yields the final amino-pyrazole architecture[1][2].

Tracking this pathway via FT-IR is highly efficient because the functional groups involved (amines, nitriles, enol ethers) possess distinct, non-overlapping dipole moment changes.

G P1 2-Nitrophenylhydrazine (NH, NO2 bands) Condensation Nucleophilic Attack (Loss of Ethanol) P1->Condensation P2 Ethoxymethylenemalononitrile (C≡N, C-O-C bands) P2->Condensation Intermediate Hydrazone Intermediate (Transient) Condensation->Intermediate Cyclization Intramolecular Cyclization (Tautomerization) Intermediate->Cyclization Product 3-amino-1-(2-nitrophenyl)-pyrazole (NH2, C≡N, NO2 bands) Cyclization->Product Validation FT-IR Validation (Absence of C-O stretch) Product->Validation

Workflow of pyrazole synthesis and FT-IR validation markers.

Spectroscopic Fingerprinting: Precursors vs. Product

To objectively evaluate the reaction's success, we must establish the baseline vibrational signatures of the starting materials and compare them to the isolated product.

Precursor A: 2-Nitrophenylhydrazine (2-NPH)

The FT-IR spectrum of 2-NPH is dominated by its hydrazine and nitro functionalities. The N-H stretching vibrations typically appear as sharp bands around 3268 cm⁻¹ and 3300 cm⁻¹ [3]. The strongly electron-withdrawing nitro group (-NO₂) on the aromatic ring presents two unmistakable, highly intense bands: the asymmetric stretch at ~1520 cm⁻¹ and the symmetric stretch at ~1340 cm⁻¹ [4].

Precursor B: Ethoxymethylenemalononitrile (EMMN)

EMMN acts as the 1,3-dielectrophilic equivalent in this reaction. Its spectrum is characterized by a strong, sharp C≡N stretching band at 2210–2220 cm⁻¹ [5]. Because the nitrile groups are conjugated with the C=C double bond (observed at 1650 cm⁻¹ ), the C≡N stretch is slightly lower in frequency than isolated aliphatic nitriles[5][6]. Crucially, EMMN contains an ethoxy group, which yields a prominent C-O-C stretching vibration at ~1250 cm⁻¹ .

The Product: 3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile

Upon successful cyclization, the FT-IR spectrum undergoes radical transformations that serve as absolute proof of structure[1]:

  • Amina Evolution: The secondary amine stretches of the hydrazine disappear. In their place, the primary exocyclic amine (-NH₂) of the pyrazole ring emerges as a distinct doublet at ~3490 cm⁻¹ and 3350 cm⁻¹ [1].

  • Nitrile Shift: One of the two nitrile groups from EMMN is consumed during cyclization to form the amino group. The remaining carbonitrile group, now directly attached to the aromatic pyrazole ring, shifts slightly to ~2225–2230 cm⁻¹ and remains highly intense[1].

  • The Definitive Marker (Causality): The most critical self-validating marker is the complete disappearance of the C-O-C stretch at ~1250 cm⁻¹ . This is not merely an observation; it is the mechanistic proof that the ethoxy leaving group has been successfully eliminated as ethanol, confirming that the reaction has proceeded past the intermediate stage[2].

Comparative FT-IR Data Summary

The following table synthesizes the quantitative FT-IR data, providing a direct comparison for bench-side reference.

Functional Group / Mode2-Nitrophenylhydrazine (cm⁻¹)Ethoxymethylenemalononitrile (cm⁻¹)Pyrazole Product (cm⁻¹)Diagnostic Significance
N-H Stretch (Primary) ~3300 (Hydrazine -NH₂)N/A3490, 3350 (Doublet)Confirms formation of exocyclic pyrazole -NH₂.
N-H Stretch (Secondary) ~3268 (Hydrazine -NH)N/AAbsent Confirms consumption of the hydrazine linker.
C≡N Stretch N/A2210–2220 (Strong)2225–2230 (Strong)Confirms retention of the carbonitrile group.
C=O / C=C Stretch N/A1650 (Alkene)1610 (Pyrazole C=N/C=C)Indicates aromatization of the heterocyclic core.
-NO₂ Asymmetric ~1520N/A~1520 Confirms incorporation of the nitrophenyl ring.
-NO₂ Symmetric ~1340N/A~1340 Confirms incorporation of the nitrophenyl ring.
C-O-C Stretch N/A1250 (Strong)Absent Critical: Proves elimination of the ethoxy group.

Self-Validating Experimental Protocol

To ensure data integrity and reproducibility, the following protocol utilizes Attenuated Total Reflectance (ATR) FT-IR. ATR is prioritized over KBr pelleting because KBr is highly hygroscopic; absorbed water can introduce broad O-H bands at 3400 cm⁻¹, which obscure the critical primary amine doublet of the product.

Step 1: Reaction Execution & Sampling

  • Suspend equimolar amounts (1.0 mmol) of 2-nitrophenylhydrazine and ethoxymethylenemalononitrile in 10 mL of absolute ethanol[2][5].

  • Add a catalytic amount of glacial acetic acid or piperidine to promote condensation[5].

  • Reflux the mixture for 2–4 hours. Extract a 0.1 mL aliquot every 60 minutes, evaporate the solvent under a gentle N₂ stream, and analyze the crude solid via FT-IR.

Step 2: ATR-FTIR Preparation (The Self-Validating Loop)

  • Background Scan: Clean the diamond ATR crystal with isopropanol and allow it to dry. Run a background scan. Validation Check: The baseline must be flat. Any peaks indicate contamination that will invalidate the amine readings.

  • Sample Application: Place 1-2 mg of the dried crude or purified solid onto the crystal. Apply uniform pressure using the anvil.

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans for a high signal-to-noise ratio).

Step 3: Mechanistic Data Interpretation

  • Examine the 1250 cm⁻¹ region.

    • Causality Check: If a band is present here, the ethoxy group is still attached. The reaction is stalled at the uncyclized hydrazone intermediate. You must extend the reflux time or increase the catalyst load.

  • Examine the 3500–3300 cm⁻¹ region.

    • Causality Check: The transition from a broad/messy N-H region (precursor) to a sharp, distinct doublet (product) confirms the successful tautomerization to the 3-amino (or 5-amino) pyrazole isomer.

References

  • 2-(Ethoxymethylene)propanedinitrile 123-06-8 wiki Guidechem
  • 2-(2-nitrophenyl)hydrazine: hydrogen-bonded supramolecular structures in two and three dimensions IUCr Journals
  • Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles Frontiers in Chemistry
  • Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst PMC / N
  • Ethoxymethylenemalononitrile | 123-06-8 Benchchem
  • (2-Nitrophenyl)hydrazine | C6H7N3O2 | CID 3314739 PubChem

Sources

Validation

A Comparative Guide to Pyrazole Scaffolds: Evaluating the Efficacy of 3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile vs. Standard Building Blocks

Introduction: The Central Role of the Pyrazole Nucleus in Modern Chemistry The pyrazole ring system is a cornerstone of medicinal chemistry and drug discovery, recognized as a "privileged scaffold" due to its presence in...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Central Role of the Pyrazole Nucleus in Modern Chemistry

The pyrazole ring system is a cornerstone of medicinal chemistry and drug discovery, recognized as a "privileged scaffold" due to its presence in a multitude of approved therapeutic agents.[1][] From anti-inflammatory drugs like Celecoxib to kinase inhibitors used in oncology, the pyrazole core offers a stable, aromatic platform that can be strategically functionalized to modulate biological activity.[1][3]

The efficacy of a drug development program often hinges on the strategic choice of its initial building blocks. Standard pyrazole synthons, typically derived from classical methods like the Knorr synthesis, have been the workhorses of the industry for decades.[4][5] However, the demand for greater molecular complexity and novel chemical space has driven the development of more advanced, highly functionalized building blocks.

This guide provides an in-depth technical comparison between one such advanced intermediate, 3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile , and the standard pyrazole building blocks traditionally used in research. We will evaluate their efficacy based on synthetic accessibility, strategic value in diversification, and the potential for generating unique, high-value molecular architectures.

Section 1: The Baseline: Standard Pyrazole Building Blocks

Standard pyrazole building blocks are typically simple, mono- or di-substituted pyrazoles that serve as the foundational core for further elaboration. Their synthesis is well-established and generally falls into two main categories.

Classical Synthesis: The Knorr Reaction

The most common route is the Knorr pyrazole synthesis, a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[5][6] This method is valued for its simplicity and the use of readily available starting materials.

Causality in Protocol Design: The use of an acid catalyst, such as acetic acid, is crucial for protonating a carbonyl oxygen, thereby activating the carbon for nucleophilic attack by the hydrazine. The subsequent dehydration steps are also acid-catalyzed, driving the reaction towards the stable aromatic pyrazole ring.

Knorr_Synthesis cluster_start Starting Materials Dicarbonyl 1,3-Dicarbonyl Condensation Condensation (Acid Catalyst, Heat) Dicarbonyl->Condensation Hydrazine Hydrazine (R-NHNH2) Hydrazine->Condensation Intermediate Hydrazone Intermediate Condensation->Intermediate Cyclization Intramolecular Cyclization & Dehydration Intermediate->Cyclization Product Substituted Pyrazole Cyclization->Product Isomers Potential Regioisomers Cyclization->Isomers if unsymmetrical

Caption: High-level workflow of the Knorr pyrazole synthesis.

Efficacy and Limitations of Standard Blocks

Standard pyrazoles are effective for many applications. However, they possess inherent limitations:

  • Regiocontrol Issues: The use of unsymmetrical 1,3-dicarbonyls can lead to the formation of regioisomeric mixtures, which are often difficult to separate and reduce overall yield.[5]

  • Limited Inherent Functionality: Standard pyrazoles often lack versatile functional group "handles" for rapid library synthesis, requiring additional, sometimes harsh, post-modification steps (e.g., C-H functionalization).[7]

  • Linear Synthetic Strategy: Diversification often proceeds in a linear, step-by-step fashion, which can be time-consuming and inefficient for exploring broad structure-activity relationships (SAR).

Section 2: The Advanced Intermediate: 3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile

This specific building block is designed for strategic efficiency. Its architecture contains three key functional elements that overcome the limitations of standard pyrazoles: a nucleophilic 3-amino group , a versatile 4-cyano group , and a "masked" reactive site in the form of the 1-(2-nitrophenyl) substituent .

Synthesis via Multicomponent Reaction (MCR)

Unlike the two-component Knorr synthesis, this class of highly substituted aminopyrazoles is often accessible through efficient one-pot, multicomponent strategies.[8][9] A common approach involves the reaction of a substituted hydrazine, malononitrile, and an aldehyde or its equivalent.

Causality in Protocol Design: This reaction leverages the unique reactivity of each component. A base catalyst deprotonates the highly acidic methylene group of malononitrile, which then undergoes a Knoevenagel condensation. The subsequent Michael addition of the hydrazine, followed by intramolecular cyclization onto a nitrile group and tautomerization, rapidly builds the complex pyrazole core in a single operation.[8] This atom-economical approach avoids intermediate isolation, saving time and resources.

MCR_Synthesis cluster_start Starting Materials Hydrazine 2-Nitrophenylhydrazine OnePot One-Pot Reaction (Base Catalyst) Hydrazine->OnePot Malononitrile Malononitrile Precursor Malononitrile->OnePot Product 3-amino-1-(2-nitrophenyl) -1H-pyrazole-4-carbonitrile OnePot->Product

Caption: Efficient one-pot synthesis of the target pyrazole.

Section 3: Head-to-Head Efficacy Evaluation

The true efficacy of a building block is measured by its ability to facilitate the rapid and efficient creation of diverse and novel chemical structures. Here, we compare the two approaches across key metrics.

Metric 1: Synthetic Efficiency and Versatility

The multicomponent synthesis of the advanced intermediate is inherently more efficient for building complexity. The strategic placement of functional groups allows for divergent, rather than linear, synthetic pathways.

MetricStandard Pyrazole Building Blocks3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile
Synthetic Route Two-component condensation (e.g., Knorr)[5]Often a one-pot, three-component reaction[8][9]
Complexity Generation Low; adds one substituent at a time post-synthesis.High; establishes four points of diversity/reactivity in one step.
Regioselectivity Can be poor with unsymmetrical precursors.[5]Generally excellent and predictable.[10]
Yields Variable, often moderate to high.Typically good to excellent.[8]
Atom Economy Moderate (loss of water).High.
Metric 2: Strategic Value for Structural Diversification

This is where 3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile demonstrates its superior efficacy. It enables complex transformations that are impossible with standard pyrazoles in a single step. The ortho-nitro group is the key: it can be selectively reduced to an amine, which is perfectly positioned to cyclize onto the pyrazole core or its substituents.

Diversification cluster_standard Standard Pyrazole Diversification cluster_advanced Advanced Building Block Efficacy cluster_pathA Pathway A: Amino Group Reactivity cluster_pathB Pathway B: Unique Intramolecular Cyclization Std_Pyrazole N-Aryl Pyrazole CH_Func C-H Functionalization (e.g., Halogenation, Metalation) Std_Pyrazole->CH_Func Coupling Cross-Coupling (e.g., Suzuki, Buchwald) CH_Func->Coupling Product_Std Substituted N-Aryl Pyrazole Coupling->Product_Std Adv_Pyrazole 3-amino-1-(2-nitrophenyl) -1H-pyrazole-4-carbonitrile Condensation Condensation with 1,3-Dielectrophile Adv_Pyrazole->Condensation Reduction Nitro Group Reduction (e.g., SnCl2, H2/Pd) Adv_Pyrazole->Reduction Product_A Fused Pyrazolo[1,5-a]pyrimidine Condensation->Product_A Intermediate_B Ortho-Amino Intermediate Reduction->Intermediate_B Cyclization Intramolecular Cyclization Intermediate_B->Cyclization Product_B Novel Tricyclic Heterocycle (e.g., Pyrazolo[1,5-a]quinoxaline) Cyclization->Product_B

Caption: Comparative diversification strategies. The advanced block enables rapid access to complex fused systems.

This "reduction-cyclization" strategy is exceptionally powerful. It allows for the creation of rigid, three-dimensional tricyclic scaffolds from a flat, single-ring precursor in a highly efficient two-step sequence. Such structures are of high interest in drug discovery for their ability to occupy well-defined pockets in biological targets like enzymes and receptors.

Section 4: Experimental Protocols

To provide a practical comparison, we outline representative, self-validating protocols for the synthesis of both a standard pyrazole and the advanced building block.

Protocol 1: Synthesis of a Standard Building Block (1,3-diphenyl-1H-pyrazole-4-carbonitrile)

This protocol is adapted from established literature procedures for the reaction of an enaminonitrile with a hydrazine, a common alternative to the Knorr synthesis for this specific substitution pattern.[10]

Objective: To synthesize a standard N-phenyl pyrazole with C3-phenyl and C4-cyano substituents.

Materials:

  • 3-(dimethylamino)-2-benzoylpropenenitrile (1.0 eq)

  • Phenylhydrazine (1.1 eq)

  • Ethanol (qs)

  • Concentrated Hydrochloric Acid (catalytic amount)

Procedure:

  • Reaction Setup: To a solution of 3-(dimethylamino)-2-benzoylpropenenitrile in ethanol, add phenylhydrazine.

  • Catalysis: Add a catalytic amount of concentrated HCl to the mixture. The causality here is the protonation of the dimethylamino group, transforming it into a better leaving group to facilitate substitution by the phenylhydrazine.[10]

  • Reflux: Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. The product may precipitate. If not, reduce the solvent volume under reduced pressure.

  • Isolation: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. Recrystallization from ethanol can be performed for further purification.

  • Validation: The structure of 1,3-diphenyl-1H-pyrazole-4-carbonitrile can be confirmed by ¹H-NMR, ¹³C-NMR, and mass spectrometry, comparing the data to literature values.[10]

Protocol 2: Synthesis of 3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile

This protocol is a representative multicomponent synthesis adapted from established methodologies for 5-aminopyrazole-4-carbonitriles.[8][9]

Objective: To efficiently synthesize the advanced, multifunctional pyrazole building block in a one-pot operation.

Materials:

  • Malononitrile (1.0 eq)

  • (2-nitrophenyl)hydrazine (1.0 eq)

  • Triethyl orthoformate (1.1 eq)

  • Ethanol (qs)

  • Piperidine (catalytic amount)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine malononitrile, (2-nitrophenyl)hydrazine, and triethyl orthoformate in ethanol. Triethyl orthoformate serves as a one-carbon electrophile, which will ultimately form the C5 position of the pyrazole.

  • Catalysis: Add a catalytic amount of piperidine. The basic piperidine facilitates both the initial condensation reactions and the final intramolecular cyclization.

  • Reflux: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up & Isolation: Upon completion, cool the reaction mixture. The product will typically precipitate from the solution. Collect the solid by filtration, wash thoroughly with cold ethanol to remove any unreacted starting materials, and dry.

  • Validation: Confirm the structure of 3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile via spectroscopic methods (NMR, IR, MS). Key signals to verify include the amino protons, the aromatic protons of the nitrophenyl ring, and the characteristic nitrile stretch in the IR spectrum (~2220 cm⁻¹).

Conclusion

While standard pyrazole building blocks remain useful for routine synthetic applications, they represent a more traditional, linear approach to molecular design. 3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile , by contrast, exemplifies a modern, strategic approach.

Its efficacy is not merely in its own structure, but in the latent reactivity it contains. The building block is specifically designed for rapid, divergent synthesis, enabling access to complex, fused heterocyclic systems—such as pyrazolo[1,5-a]pyrimidines and novel tricyclic scaffolds—with significantly greater efficiency than standard methods.[11][12] For researchers, scientists, and drug development professionals, leveraging such advanced intermediates is a critical strategy for accelerating discovery timelines and accessing novel, high-value chemical matter.

References

  • Al-Matar, H. M., et al. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. Available at: [Link]

  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. Available at: [Link]

  • Bousquet, P., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Jiang, Q.-H., et al. (2012). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. Acta Crystallographica Section E. Available at: [Link]

  • Manjare, D. D., & Jamode, V. S. (2016). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. IntechOpen. Available at: [Link]

  • ResearchGate. (2011). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. ResearchGate. Available at: [Link]

  • ResearchGate. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. ResearchGate. Available at: [Link]

  • Der Pharma Chemica. (2016). Synthesis of polysubstituted 5-amino-1Hpyrazole-4-carbonitrile via multicomponenet strategy using NiFe2O4 nanocatalyst. Der Pharma Chemica. Available at: [Link]

  • Frontiers. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry. Available at: [Link]

  • Vitale, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Available at: [Link]

  • Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]

  • Naim, M. J., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Medicinal Chemistry. Available at: [Link]

  • Quiroga, J., & Trilleras, J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]

  • Remete, A. M., & Novák, Z. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Chemistry – A European Journal. Available at: [Link]

  • Taylor & Francis Online. (2021). 5-Aminopyrazole-4-carbonitriles as precursors to novel 4-aminotetrahydropyrazolo[3,4-b]quinolin-5-ones and N-(4-cyanopyrazol-5-yl)pyridine-3-carbonitrile. Synthetic Communications. Available at: [Link]

  • Ghozlan, S. A. S., et al. (2013). Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. MDPI. Available at: [Link]

  • ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available at: [Link]

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry. Available at: [Link]

  • RSC Publishing. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Advances. Available at: [Link]

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Sources

Safety & Regulatory Compliance

Safety

3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile proper disposal procedures

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the lifecycle management and safe handling of complex synthetic intermediates. 3-amino-1-(2-nitrophenyl)-1H-p...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the lifecycle management and safe handling of complex synthetic intermediates. 3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile (CAS: 1306606-73-4) is a highly functionalized building block utilized in advanced pharmaceutical synthesis.

While its structural motifs—an exocyclic amine, a nitrile-substituted pyrazole core, and a nitroaromatic ring—make it a versatile intermediate, these same functional groups dictate strict, specialized disposal protocols. Improper disposal not only violates environmental regulations but poses severe toxicological and reactive hazards.

Here is the comprehensive, self-validating operational guide for the proper disposal of this compound.

Mechanistic Hazard Profiling: The "Why" Behind the Protocol

Before executing any disposal protocol, it is critical to understand the causality behind the safety measures. We do not simply follow rules; we mitigate specific chemical mechanisms [1].

  • The Nitrile Group (-C≡N): Under extreme heat or improper combustion (e.g., open burning), the carbonitrile group can undergo thermal decomposition to release highly toxic hydrogen cyanide (HCN) gas. This mandates that final destruction must occur via controlled, high-temperature incineration rather than standard landfilling.

  • The Nitroaromatic Ring (-NO2): Nitroaromatics are inherently energy-rich. While this specific compound is stable under standard laboratory conditions, subjecting it to strong shock, friction, or uncontrolled heating can lead to rapid decomposition. Combustion generates toxic nitrogen oxides (NOx) , requiring the use of incinerators equipped with flue gas scrubbers[2].

  • The Amino Group (-NH2): The electron-rich amine makes the compound susceptible to exothermic oxidation. Consequently, waste containing this compound must be strictly segregated from strong oxidizing agents (e.g., peroxides, permanganates, nitric acid) to prevent spontaneous thermal events in the waste accumulation area.

Quantitative Hazard & Physical Data

To standardize your laboratory's waste manifesting, refer to the following verified parameters [3][4]:

Property / HazardValue / ClassificationOperational Implication
CAS Number 1306606-73-4Must be explicitly listed on all hazardous waste manifests.
Molecular Formula C10H7N5O2High N/O ratio dictates specific incineration parameters.
GHS Classification Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2Mandates Level C PPE (nitrile gloves, goggles, lab coat) during handling.
Decomposition Products NOx, CO, CO2, HCNProhibits standard trash disposal; requires flue gas scrubbing.
Incompatibilities Strong oxidizers, strong acids/basesRequires secondary containment separate from reactive chemical waste.

Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system. Each step includes a verification check to ensure the integrity of the disposal process.

Step 1: Waste Segregation and Characterization
  • Action: Separate 3-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile waste into "Solid Waste" (powders, contaminated Kimwipes, empty vials) and "Liquid Waste" (solutions in solvents like DMSO, DMF, or DCM).

  • Causality: Liquid and solid wastes have different BTU (British Thermal Unit) values during incineration. Mixing them complicates the contractor's destruction process and increases disposal costs.

  • Verification: Visually inspect the waste stream. Ensure no strong oxidizers or aqueous acids have been introduced into this specific accumulation container.

Step 2: Primary Packaging
  • Action: Transfer the waste into a chemically compatible, sealable container. High-Density Polyethylene (HDPE) is the industry standard for this class of compound.

  • Causality: HDPE is highly resistant to pyrazole derivatives and the organic solvents typically used to dissolve them, preventing leaching or container degradation.

  • Verification: Perform a "tip test" (gently inverting the sealed container) to ensure the cap threading is secure and the PTFE liner is intact, confirming zero leakage.

Step 3: Labeling and Satellite Accumulation
  • Action: Affix a standardized Hazardous Waste label. Explicitly write the full chemical name (do not use abbreviations) and check the boxes for "Toxic" and "Irritant".

  • Causality: Unidentified waste (unknowns) requires costly analytical testing before a contractor will accept it. Accurate labeling prevents regulatory fines and protects downstream waste handlers [1].

  • Verification: Cross-reference the label against the laboratory's active inventory log to ensure the mass of waste generated matches the mass of chemical consumed.

Step 4: Final Destruction (High-Temperature Incineration)
  • Action: Transfer the sealed, labeled containers to your facility's central accumulation area for pickup by a licensed hazardous waste contractor. Specify High-Temperature Incineration with Flue Gas Scrubbing on the manifest.

  • Causality: As established in the hazard profile, scrubbing systems (typically utilizing alkaline solutions) are required to neutralize the HCN and NOx gases generated during the thermal destruction of the nitrile and nitro groups [2].

DisposalWorkflow Start Waste Generation Solid Solid Waste Start->Solid Liquid Liquid Waste Start->Liquid Segregate Segregate from Oxidizers Solid->Segregate Liquid->Segregate Package Package in HDPE Segregate->Package Label Label: Toxic/Irritant Package->Label Incineration High-Temp Incineration (Flue Gas Scrubbing) Label->Incineration

Standard operational procedure for the segregation and disposal of pyrazole carbonitrile waste.

Emergency Spill Response Plan

In the event of an accidental release, standard disposal procedures are temporarily superseded by emergency containment protocols. Because this compound is typically handled as a fine powder, the primary risk during a spill is aerosolization and inhalation [3].

  • Evacuate and Ventilate: Immediately clear personnel from the immediate vicinity. Ensure the laboratory fume hood sashes are open to maximize room air turnover.

  • Don Appropriate PPE: Standard surgical masks are insufficient. Responders must wear an N95 or P100 particulate respirator, chemical-resistant safety goggles, and double nitrile gloves.

  • Dust Suppression (Crucial Step): Do not dry sweep. Dry sweeping aerosolizes the toxic dust. Instead, lightly mist the spill with a compatible solvent (e.g., isopropanol or water, depending on the specific synthetic formulation) to dampen the powder.

  • Collection: Use a spark-proof plastic scoop to collect the dampened material. Place it into a wide-mouth HDPE hazardous waste container.

  • Decontamination: Wash the spill surface with soap and water, collecting all contaminated paper towels into the same solid waste container.

SpillResponse A Spill Detected: 3-amino-1-(2-nitrophenyl) -1H-pyrazole-4-carbonitrile B Evacuate & Ventilate Area A->B C Don PPE (N95/P100, Nitrile Gloves) B->C D Contain Spill (Avoid Dust Generation) C->D E Collect in HDPE Container D->E F Transfer to Hazardous Waste E->F

Workflow for emergency spill response and containment of hazardous pyrazole derivatives.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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